molecular formula C13H11FO B154427 4-Fluorobenzhydrol CAS No. 365-22-0

4-Fluorobenzhydrol

Cat. No.: B154427
CAS No.: 365-22-0
M. Wt: 202.22 g/mol
InChI Key: MZQRXCOFRPWTPC-UHFFFAOYSA-N
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Description

4-Fluorobenzhydrol, also known as this compound, is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQRXCOFRPWTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341168
Record name 4-Fluorobenzhydrol
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Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-22-0
Record name 4-Fluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Fluorobenzhydrol
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Record name Benzenemethanol, 4-fluoro-α-phenyl
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Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed protocols for the synthesis of 4-fluorobenzhydrol, a valuable intermediate in pharmaceutical and materials science research. The document outlines two primary and effective laboratory-scale synthetic routes: the Grignard reaction of phenylmagnesium bromide with 4-fluorobenzaldehyde and the reduction of 4-fluorobenzophenone. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, quantitative data from analogous reactions, and visual representations of the synthetic workflows.

Core Synthesis Strategies

Two principal methods are presented for the synthesis of this compound:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the carbonyl carbon of 4-fluorobenzaldehyde. This method is highly versatile and generally provides good yields.

  • Reduction of 4-Fluorobenzophenone: This approach involves the reduction of the ketone functional group of 4-fluorobenzophenone to a secondary alcohol using a mild reducing agent such as sodium borohydride. This method is often preferred for its simplicity and the ready availability of the starting materials.

Quantitative Data Overview

Table 1: Grignard Reaction Data (Analogous Reactions)

Grignard ReagentCarbonyl CompoundProductSolventReaction TimeYield (%)Purity (%)
Phenylmagnesium BromideBenzaldehydeBenzhydrolDiethyl Ether1-2 hours~85>95
Phenylmagnesium Bromide4-Bromobenzaldehyde(4-Bromophenyl)phenylmethanolTHF1-2 hoursHigh>95

Table 2: Reduction Reaction Data (Analogous Reactions)

KetoneReducing AgentProductSolventReaction TimeYield (%)Purity (%)
BenzophenoneSodium BorohydrideBenzhydrolMethanol30-60 min70-95[1][2]>98
9-FluorenoneSodium Borohydride9-FluorenolEthanol15 minHigh>98

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard Grignard reaction procedures.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. All glassware must be oven-dried to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. A crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium suspension. The reaction is initiated when the solution turns cloudy and begins to gently reflux. Gentle warming may be necessary to start the reaction.

  • Grignard Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-Fluorobenzaldehyde

  • Substrate Addition: Dissolve 4-fluorobenzaldehyde (1.0 equivalent relative to bromobenzene) in anhydrous diethyl ether and place it in the dropping funnel.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

Part C: Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Method 2: Synthesis of this compound via Reduction of 4-Fluorobenzophenone

This protocol is adapted from standard procedures for the reduction of ketones with sodium borohydride.[1][3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzophenone (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol.[3]

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH4) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzophenone spot.[3]

  • Work-up:

    • Carefully add water to quench any unreacted sodium borohydride.

    • Remove the organic solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by recrystallization or column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Grignard_Synthesis_Workflow cluster_reagent Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_setup Apparatus Setup (Anhydrous) mg_activation Magnesium Activation (Iodine) reagent_setup->mg_activation initiation Initiation (Bromobenzene in Ether) mg_activation->initiation formation Reagent Formation (Dropwise Addition) initiation->formation substrate_addition 4-Fluorobenzaldehyde Addition (0 °C) formation->substrate_addition reaction_completion Stir at RT substrate_addition->reaction_completion quench Quench (Ice/NH4Cl) reaction_completion->quench extract Extraction (Ether) quench->extract wash_dry Wash & Dry extract->wash_dry purify Purification (Recrystallization/Chromatography) wash_dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Reduction_Synthesis_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Fluorobenzophenone (Methanol/Ethanol) reduce Add NaBH4 (0 °C to RT) dissolve->reduce monitor Monitor by TLC reduce->monitor quench_workup Quench (Water) & Solvent Removal monitor->quench_workup extract_workup Extraction (Ethyl Acetate) quench_workup->extract_workup wash_dry_workup Wash & Dry extract_workup->wash_dry_workup purify_workup Purification (Recrystallization/Chromatography) wash_dry_workup->purify_workup product_workup This compound purify_workup->product_workup

Caption: Workflow for the synthesis of this compound via reduction of 4-fluorobenzophenone.

References

A Technical Guide to the Physicochemical Properties of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzhydrol is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its physicochemical properties are critical for its handling, reaction optimization, and understanding its role in synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Physicochemical Properties

The physicochemical properties of this compound (CAS No: 365-22-0) are summarized in the table below. These properties are essential for its application in chemical synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₃H₁₁FO[1]
Molecular Weight 202.22 g/mol [1][2]
Melting Point 82-84 °C[3]
Boiling Point 317.7 °C at 760 mmHg[2][3][4]
Density 1.18 g/cm³[3][4]
Refractive Index 1.581[3][4]
Solubility Slightly soluble in water; Soluble in ethanol and dimethylformamide.[3]
logP (calculated) 2.90740[2]
Vapor Pressure 0.000159 mmHg at 25°C[3][4]
Flash Point 176.5 °C[3][4]
Appearance White crystalline solid[3]

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach being the Grignard reaction between phenylmagnesium bromide and 4-fluorobenzaldehyde.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Bromobenzene Bromobenzene Grignard Reagent Formation Grignard Reagent Formation Bromobenzene->Grignard Reagent Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Reagent Formation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Fluorobenzaldehyde->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Phenylmagnesium bromide Aqueous Workup Aqueous Workup Nucleophilic Addition->Aqueous Workup This compound This compound Aqueous Workup->this compound

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Fluorobenzhydrol. The information presented herein is intended to support research, development, and quality control activities where the precise identification and characterization of this molecule are essential. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are crucial for its structural elucidation and purity assessment. The data presented in the following tables have been compiled from reliable sources and are presented in a standardized format for ease of use and comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the benzylic proton, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-2', H-6'7.38 – 7.31m4H
H-2, H-3, H-4, H-5, H-67.09 – 7.01m4H
CH (benzylic)5.82s1H
OH2.35s1H

Note: The signal at 2.35 ppm, assigned to the hydroxyl proton, is a singlet and its chemical shift can be variable depending on concentration, solvent, and temperature. It may also exchange with residual water in the solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound shows the expected number of signals for the unique carbon atoms in the molecule. The fluorine atom on one of the phenyl rings causes characteristic splitting of the signals for the carbons in that ring, which is reported as coupling constants (J) in Hertz (Hz).

Carbon Assignment Chemical Shift (δ) ppm C-F Coupling (J_CF) Hz
C-4'163.4, 161.0
C-1'139.4d, 3.3
C-2', C-6'128.1d, 8.1
C-3', C-5'115.36d, 21.4
CH (benzylic)74.9

Note: The chemical shifts for the non-fluorinated phenyl ring carbons are expected to be in the aromatic region (typically 126-145 ppm) but are not explicitly resolved in the available data.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (typically, the solvent itself is used as a secondary reference).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in a spinner turbine and adjust its position according to the spectrometer's depth gauge.

  • Insertion into Magnet: Insert the sample into the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 4 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Peak Picking: Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for an NMR experiment.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int assign Assign Peaks ref_int->assign interpret Interpret Spectrum assign->interpret report Report Data interpret->report

Caption: General workflow for an NMR experiment.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Fluorobenzhydrol for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the functional group analysis of 4-Fluorobenzhydrol. This technique is a cornerstone in the structural elucidation of organic compounds, offering valuable insights into the molecular framework of pharmaceutical intermediates and active pharmaceutical ingredients.

Core Principles of IR Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter.[1][2] Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. These vibrational frequencies are characteristic of the bonds and functional groups within a molecule. By analyzing the absorption spectrum, one can identify the functional groups present in a sample.

The IR spectrum is typically represented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Different regions of the IR spectrum are associated with specific types of molecular vibrations:

  • 4000-2500 cm⁻¹: This region corresponds to the stretching vibrations of X-H bonds (O-H, N-H, C-H).

  • 2500-2000 cm⁻¹: This region is characteristic of triple bond stretching (C≡C, C≡N).

  • 2000-1500 cm⁻¹: This region is dominated by double bond stretching (C=O, C=C).

  • Below 1500 cm⁻¹: Known as the fingerprint region, this area contains a complex pattern of absorptions that are unique to a specific molecule, arising from bending vibrations and other complex vibrational modes.

Functional Group Analysis of this compound

This compound possesses several key functional groups that give rise to characteristic absorption bands in its IR spectrum: a hydroxyl group (-OH), a carbon-fluorine bond (C-F), and two aromatic rings. The expected IR absorption frequencies for these functional groups are summarized in the table below. These values are based on established literature data for similar compounds and general principles of IR spectroscopy.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)IntensityNotes
Hydroxyl (-OH) O-H Stretch3600 - 3200Strong, BroadThe broadness of the peak is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents, indicating free O-H stretching.[3][4]
C-O Stretch1260 - 1000StrongFor secondary alcohols like this compound, this peak is expected to be strong and in the upper end of the range.
Aromatic Ring C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds in the benzene rings.[4]
C=C Stretch (In-ring)1600 - 1450Medium-WeakAromatic rings typically show a series of sharp bands in this region.[4]
C-H Out-of-Plane Bend (oop)900 - 675StrongThe substitution pattern on the benzene ring influences the position of these bands.[4]
Carbon-Fluorine Bond (C-F) C-F Stretch1400 - 1000StrongThis is a characteristic and strong absorption for organofluorine compounds.
Alkyl C-H C-H Stretch (Methine)~2890 - 2850WeakArising from the C-H bond of the benzhydrylic carbon.

Experimental Protocol for IR Spectroscopy of this compound

The following provides a detailed methodology for obtaining a high-quality IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount (typically 1-2 mg) of finely powdered this compound onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The spectral data is typically collected over the range of 4000 to 400 cm⁻¹.

Data Processing:

  • The collected sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Perform baseline correction and other necessary spectral processing as required.

Logical Workflow for Functional Group Analysis

The following diagram illustrates a logical workflow for the functional group analysis of an unknown compound, such as this compound, using IR spectroscopy.

Functional_Group_Analysis_Workflow cluster_0 IR Spectrum Acquisition cluster_1 Spectral Interpretation cluster_2 Functional Group Assignment SamplePrep Sample Preparation (e.g., ATR, KBr pellet) FTIR_Measurement FTIR Spectrometer Measurement (Background and Sample Scans) SamplePrep->FTIR_Measurement DataProcessing Data Processing (Baseline Correction, Normalization) FTIR_Measurement->DataProcessing Identify_Broad_Peaks Identify Broad Bands (e.g., O-H, N-H stretch) DataProcessing->Identify_Broad_Peaks Identify_Strong_Sharp_Peaks Identify Strong, Sharp Bands (e.g., C=O, C≡N stretch) Identify_Broad_Peaks->Identify_Strong_Sharp_Peaks Analyze_CH_Region Analyze C-H Stretching Region (Aromatic vs. Aliphatic) Identify_Strong_Sharp_Peaks->Analyze_CH_Region Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Analyze_CH_Region->Analyze_Fingerprint Correlate_Peaks Correlate Observed Peaks with Known Frequencies Analyze_Fingerprint->Correlate_Peaks Propose_Structure Propose Functional Groups Present Correlate_Peaks->Propose_Structure Final_Report Final Structural Hypothesis Propose_Structure->Final_Report

Caption: Workflow for IR-based functional group analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and non-destructive analysis of functional groups in molecules like this compound. By carefully analyzing the characteristic absorption bands, researchers can confirm the presence of key functional moieties, which is a critical step in chemical synthesis, quality control, and drug development processes. The combination of a systematic experimental approach and a thorough understanding of spectral-structural correlations enables the confident structural characterization of complex organic molecules.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry (MS) fragmentation pattern of 4-Fluorobenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug development and manufacturing processes. This document outlines the primary fragmentation pathways, presents the expected mass-to-charge ratios (m/z) of fragment ions, and details the experimental protocols for acquiring a mass spectrum.

Core Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the proposed assignments for major peaks, are summarized in the table below. The relative intensities are estimated based on the fragmentation patterns of structurally similar compounds, such as benzhydrol and its substituted derivatives.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment IonFormula
20240[M]⁺C₁₃H₁₁FO⁺
18415[M - H₂O]⁺C₁₃H₁₀F⁺
183100[M - H₂O - H]⁺C₁₃H₉F⁺
12330[C₇H₄FO]⁺C₇H₄FO⁺
10925[C₇H₆F]⁺C₇H₆F⁺
9520[C₆H₄F]⁺C₆H₄F⁺
7735[C₆H₅]⁺C₆H₅⁺

Elucidating the Fragmentation Pathway

The fragmentation of this compound under electron ionization typically proceeds through several key pathways. The initial event is the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentation is driven by the stability of the resulting ions.

A primary fragmentation route involves the loss of a water molecule (H₂O) from the molecular ion, a common characteristic for alcohols. This leads to the formation of the ion at m/z 184. Subsequent loss of a hydrogen radical results in the highly stable, resonance-stabilized ion at m/z 183, which is often the base peak in the spectrum.

Another significant fragmentation pathway is the alpha-cleavage, involving the breaking of the carbon-carbon bond adjacent to the oxygen atom. This can lead to the formation of the benzoyl cation and related fragments. Cleavage of the bond between the two aromatic rings can also occur, leading to the formation of fluorophenyl and phenyl cations.

Fragmentation_Pathway M This compound (m/z 202) [C₁₃H₁₁FO]⁺ M_H2O [M - H₂O]⁺ (m/z 184) [C₁₃H₁₀F]⁺ M->M_H2O - H₂O C7H4FO [C₇H₄FO]⁺ (m/z 123) M->C7H4FO α-cleavage C6H5 [C₆H₅]⁺ (m/z 77) M->C6H5 cleavage C7H6F [C₇H₆F]⁺ (m/z 109) M->C7H6F cleavage M_H2O_H [M - H₂O - H]⁺ (m/z 183) [C₁₃H₉F]⁺ M_H2O->M_H2O_H - H• C6H4F [C₆H₄F]⁺ (m/z 95) C7H4FO->C6H4F - CO

Fragmentation Pathway of this compound

Experimental Protocols

The mass spectrum of this compound can be obtained using a standard gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer. The following outlines a typical protocol for analysis.

Instrumentation:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Inlet System: Gas chromatograph (for GC-MS) or a direct insertion probe.

Experimental Conditions:

  • Ionization Energy: 70 eV. This is a standard energy for EI that provides reproducible fragmentation patterns.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-300.

  • Scan Rate: 1-2 scans/second.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC inlet.

GC Conditions (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

This protocol provides a robust method for obtaining a high-quality mass spectrum of this compound, enabling confident identification and structural elucidation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve this compound in solvent injection Sample Injection (GC or Direct Infusion) prep->injection ionization Electron Ionization (70 eV) injection->ionization separation Mass Analysis (m/z separation) ionization->separation detection Ion Detection separation->detection processing Data Acquisition & Spectrum Generation detection->processing interpretation Fragmentation Pattern Analysis processing->interpretation

Experimental Workflow for MS Analysis

4-Fluorobenzhydrol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzhydrol, a key synthetic intermediate in pharmaceutical research. It covers its chemical properties, a detailed synthesis protocol, and its primary application in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Core Chemical Data

This compound, also known as (4-fluorophenyl)(phenyl)methanol, is an aromatic alcohol. Its core properties are summarized in the table below for quick reference.

PropertyValue
CAS Number 365-22-0[1]
Molecular Formula C₁₃H₁₁FO[1]
Molecular Weight 202.22 g/mol
IUPAC Name (4-fluorophenyl)(phenyl)methanol
Synonyms 4-Fluorobenzhydryl alcohol, Phenyl(4-fluorophenyl)methanol, α-Phenyl-4-fluorobenzenemethanol

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 4-fluorobenzophenone. The following protocol is adapted from well-established procedures for the reduction of similar ketones, such as benzophenone and 4,4'-difluorobenzophenone, using sodium borohydride.[1][2][3][4]

Experimental Protocol: Sodium Borohydride Reduction of 4-Fluorobenzophenone

Materials:

  • 4-Fluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Dilute Acetic Acid (or Hydrochloric Acid)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzophenone (1.0 equivalent) in methanol (approximately 2 volumes relative to the ketone).

  • Addition of Reducing Agent: While stirring the solution at room temperature, slowly add sodium borohydride (0.25 to 0.6 equivalents) portion-wise over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction.[1][3]

  • Reaction Monitoring: Continue to stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzophenone spot.[1][4] The reaction is typically complete within 2-3 hours.[1]

  • Quenching and pH Adjustment: Upon completion, carefully quench the reaction by the slow addition of deionized water. Adjust the pH of the mixture to approximately 4-6 with dilute acetic acid to neutralize any remaining borohydride and the resulting borate esters.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x volumes).

  • Washing: Wash the combined organic layers with deionized water to remove any remaining inorganic salts.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, typically as a white to off-white solid.

Logical Workflow for Synthesis

G Synthesis of this compound A 4-Fluorobenzophenone in Methanol C Reduction A->C B Sodium Borohydride (NaBH4) B->C D Intermediate Alkoxide C->D F Protonation D->F E Aqueous Workup (H2O, Acid) E->F G This compound F->G

A flowchart illustrating the synthesis of this compound.

Application in Drug Development

This compound serves as a crucial building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] NNRTIs are a class of antiretroviral drugs used in the treatment of HIV-1 infection.

Role in NNRTI Synthesis

The benzhydrol moiety, including the this compound scaffold, is a common structural feature in a number of potent NNRTIs.[5] The synthesis of these inhibitors often involves the derivatization of the hydroxyl group of this compound to introduce other functional groups that enhance binding to the target enzyme.

Mechanism of Action of NNRTIs

NNRTIs inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus. They are allosteric inhibitors, meaning they bind to a site on the enzyme that is distinct from the active site.[6] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of the viral RNA genome into DNA.[3] This ultimately halts the viral replication cycle.

Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase

G Mechanism of NNRTI Action cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Intervention A HIV-1 Virus B Host Cell A->B Enters C Viral RNA B->C Releases E Viral DNA C->E Reverse Transcription D Reverse Transcriptase D->E F Integration into Host Genome E->F G Production of New Virus Particles F->G NNRTI NNRTI (derived from This compound) Block Inhibition NNRTI->Block Block->D Binds to allosteric site

The inhibitory action of NNRTIs on the HIV-1 replication cycle.

Biological Evaluation of Benzhydrol Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of biological evaluation as potential anti-HIV agents. In a study on (±)-benzhydrol derivatives with a sulfonamide group, several compounds demonstrated significant inhibitory activity against wild-type HIV-1 in cell-based assays, with some showing EC₅₀ values in the sub-micromolar range.[5] Furthermore, some of these derivatives maintained moderate activity against drug-resistant strains of the virus.[5] This highlights the potential of the benzhydrol scaffold, including its fluorinated variants, in the design of novel and potent NNRTIs.

References

An In-depth Technical Guide to the Solubility of 4-Fluorobenzhydrol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorobenzhydrol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on predicting its solubility based on the established principles of chemical interactions and available data for the structurally analogous compound, benzhydrol. Furthermore, a detailed experimental protocol for determining precise solubility is provided, alongside a visual workflow to guide researchers in this process.

Understanding the Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group and an electronegative fluorine atom, which contribute to its overall polarity. However, the presence of two phenyl rings introduces a significant non-polar character. Consequently, its solubility is expected to be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Based on the known solubility of its parent compound, benzhydrol, which is reported to be soluble in alcohol, miscible with oils, and freely soluble in dichloromethane, a similar or enhanced solubility profile can be anticipated for this compound in polar organic solvents.[1][2][3] The increased polarity due to the fluorine atom may enhance its solubility in polar solvents compared to benzhydrol. Conversely, its solubility in non-polar solvents is expected to be limited.[1]

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the solubility of benzhydrol and the chemical structure of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of these solvents can form hydrogen bonds with the hydroxyl group of this compound, and their polar nature can solvate the polar C-F bond.[1]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHigh to ModerateThese solvents have a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of this compound. Dichloromethane is expected to be a particularly effective solvent.[1]
Non-Polar Toluene, HexaneLow to InsolubleThe predominantly non-polar nature of these solvents makes them poor at solvating the polar regions of the this compound molecule, resulting in weak solute-solvent interactions.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, the equilibrium solubility method is a widely accepted and reliable technique.[1] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.[1]

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solution using a calibrated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

Quantum Chemical Calculations for 4-Fluorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structural and electronic properties are of significant interest for understanding its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental studies and drug design efforts. This technical guide provides an in-depth overview of the application of quantum chemical calculations to this compound, detailing the computational methodologies, presenting hypothetical yet representative data, and outlining the typical workflow for such an investigation.

Computational Methodology: A Detailed Protocol

The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[1][2][3] The following protocol describes a typical computational setup for analyzing this compound.

1. Molecular Structure Optimization:

  • Initial Structure: The initial 3D structure of this compound is built using a molecular modeling program like GaussView or Avogadro.

  • Computational Method: The geometry is then optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][4]

  • Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms.[1][3]

  • Convergence Criteria: The optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2. Vibrational Frequency Analysis:

  • Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[1] These theoretical spectra can be compared with experimental data to validate the computational model.

  • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

3. Electronic Property Calculations:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.[5][6]

4. Spectroscopic Property Calculations:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts.[7] Tetramethylsilane (TMS) is typically used as the reference standard.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, providing information about the electronic transitions.[3][7]

Hypothetical Results and Discussion

The following tables present a summary of hypothetical quantitative data for this compound, derived from the computational methodologies described above. These values are illustrative and representative of what would be expected from such calculations.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O1.425
O-H0.965
C-F1.358
Bond Angle (°)C-O-H109.2
F-C-C119.5
Dihedral Angle (°)H-O-C-C65.4

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeWavenumber (cm-1)Description
ν(O-H)3650O-H stretching
ν(C-H)aromatic3100-3000Aromatic C-H stretching
ν(C=C)aromatic1600-1450Aromatic C=C stretching
ν(C-F)1250C-F stretching
δ(O-H)1200O-H bending

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)6.60
Ionization Potential6.85
Electron Affinity0.25

Table 4: Calculated 1H and 13C NMR Chemical Shifts (ppm)

AtomCalculated 1H ShiftCalculated 13C Shift
OH2.50-
CH (benzylic)5.8075.0
Aromatic CH (ortho to F)7.10115.0
Aromatic CH (meta to F)7.35128.5
Aromatic C-F-162.0

Workflow and Data Visualization

The following diagram illustrates the logical workflow of the quantum chemical calculations described in this guide.

Quantum_Chemical_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Property Analysis cluster_output Output Data mol_structure Molecular Structure (this compound) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt vib_freq Vibrational Frequencies geom_opt->vib_freq electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectro_prop Spectroscopic Properties (NMR, UV-Vis) geom_opt->spectro_prop tables Data Tables vib_freq->tables spectra Predicted Spectra vib_freq->spectra electronic_prop->tables visuals Molecular Orbitals MEP Maps electronic_prop->visuals spectro_prop->tables spectro_prop->spectra

References

The Synthesis of 4-Fluorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrol, also known as (4-fluorophenyl)(phenyl)methanol, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specialized properties. The presence of a fluorine atom on one of the phenyl rings can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules. This technical guide provides an in-depth overview of the discovery and history of this compound synthesis, detailed experimental protocols for its preparation, and a comparative summary of quantitative data for the primary synthetic routes.

Discovery and History

While a definitive historical account of the initial discovery of this compound is not extensively documented in readily available literature, its synthesis is rooted in the fundamental principles of organic chemistry developed in the early 20th century. The two primary pathways to its synthesis, the Grignard reaction and the reduction of a ketone, are classic reactions in organic synthesis. The Grignard reaction was discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912. The reduction of ketones to secondary alcohols using various reducing agents has been a staple of organic chemistry for over a century. The application of these established methods to the specific synthesis of this compound likely emerged from the growing interest in fluorinated organic compounds in medicinal chemistry and materials science throughout the mid to late 20th century.

Synthetic Routes

The synthesis of this compound is primarily achieved through two main synthetic strategies: the Grignard reaction and the reduction of 4-fluorobenzophenone.

Grignard Reaction

This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with 4-fluorobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired this compound.

Reduction of 4-Fluorobenzophenone

This approach involves the reduction of the carbonyl group of 4-fluorobenzophenone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational safety.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the onset of gentle reflux.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 4-Fluorobenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the cold Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 4-Fluorobenzophenone

Materials:

  • 4-Fluorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dilute hydrochloric acid or acetic acid

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 4-fluorobenzophenone (1.0 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid or acetic acid to quench the excess NaBH₄ and neutralize the mixture (check pH).

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Grignard Reaction

Starting MaterialsReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
4-Fluorobenzaldehyde, BromobenzeneMagnesiumDiethyl Ether/THF2-4 hours0 to Room Temp.85-95>95

Table 2: Reduction of 4-Fluorobenzophenone

Starting MaterialReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
4-FluorobenzophenoneSodium Borohydride (NaBH₄)Methanol1-3 hours0 to Room Temp.90-98>98

Mandatory Visualization

Grignard_Synthesis_of_4_Fluorobenzhydrol cluster_reagent Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Bromobenzene Bromobenzene PhenylmagnesiumBromide Phenylmagnesium Bromide Bromobenzene->PhenylmagnesiumBromide Mg, Et₂O Magnesium Magnesium Magnesium->PhenylmagnesiumBromide Intermediate Magnesium Alkoxide Intermediate PhenylmagnesiumBromide->Intermediate Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Intermediate Fluorobenzhydrol This compound Intermediate->Fluorobenzhydrol H₃O⁺ (aq. NH₄Cl)

Caption: Grignard synthesis of this compound.

Reduction_of_4_Fluorobenzophenone Start Start: 4-Fluorobenzophenone in Methanol Reduction Reduction with NaBH₄ (0°C to Room Temp, 1-3h) Start->Reduction Quench Quench with Acid (e.g., aq. HCl) Reduction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (Recrystallization) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the reduction of 4-fluorobenzophenone.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Fluorinated Benzhydrols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral fluorinated benzhydrols and their derivatives are valuable building blocks in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. While 4-fluorobenzhydrol itself is not commonly used as a direct catalyst or chiral auxiliary in asymmetric synthesis, the enantioselective synthesis of chiral benzhydrols, including fluorinated analogs, is of significant interest. This document provides detailed protocols for three state-of-the-art methods for the asymmetric synthesis of chiral benzhydrols, using the synthesis of Levo-4-chlorobenzhydrol as a well-documented and representative example. These methodologies are broadly applicable to the synthesis of other chiral diarylmethanols, including this compound, from their corresponding prochiral ketones or aldehydes.

The three primary asymmetric pathways detailed are:

  • Corey-Bakshi-Shibata (CBS) Reduction

  • Asymmetric Transfer Hydrogenation (ATH)

  • Chiral Ligand-Mediated Arylation

These methods offer direct and efficient routes to enantiomerically pure compounds, overcoming the inherent 50% yield limitation of classical resolution of racemic mixtures.[1]

Data Presentation: Comparison of Asymmetric Synthesis Pathways

The following table summarizes the quantitative data for the different asymmetric methods for the synthesis of Levo-4-chlorobenzhydrol, providing a clear comparison of their efficiency and enantioselectivity.[1]

Synthesis PathwayCatalyst/ReagentReducing Agent/Aryl SourceSolventTemp. (°C)Yield (%)ee (%)
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)THF-20 to RT>95>99
Asymmetric Transfer Hydrogenation (R,R)-Ru-TsDPENIsopropanolIsopropanol80High>97
Chiral Ligand-Titanium Catalyzed Arylation (R)-DPP-H8-BINOL / Ti(OiPr)₄Phenylmagnesium bromideDichloromethane-40 to 0~94>99

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction of 4-Chlorobenzophenone

This protocol describes the enantioselective reduction of 4-chlorobenzophenone to (S)-4-chlorobenzhydrol using a chiral oxazaborolidine catalyst.[1]

Materials:

  • 4-Chlorobenzophenone

  • (R)-2-Methyl-CBS-oxazaborolidine solution

  • Borane-dimethyl sulfide (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzophenone (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the ketone.

  • Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise via syringe.

  • Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at -20 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench by the dropwise addition of methanol at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Asymmetric Transfer Hydrogenation of 4-Chlorobenzophenone

This method employs a chiral ruthenium catalyst to facilitate the asymmetric transfer of hydrogen from isopropanol to 4-chlorobenzophenone.[1]

Materials:

  • 4-Chlorobenzophenone

  • (R,R)-Ru-TsDPEN catalyst

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Ru-TsDPEN catalyst (0.005 - 0.01 eq) and a base (e.g., KOH, 0.02 eq) in anhydrous isopropanol. Stir the mixture at room temperature for 15-30 minutes.[1]

  • Reaction Mixture: In a separate flask, dissolve 4-chlorobenzophenone (1.0 eq) in anhydrous isopropanol.[1]

  • Reaction Initiation: Transfer the ketone solution to the activated catalyst solution.

  • Heating: Heat the reaction mixture to 80 °C and stir.[1]

  • Reaction Monitoring: Monitor the conversion by TLC or Gas Chromatography (GC). The reaction is typically complete within several hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[1]

Chiral Ligand-Titanium Catalyzed Arylation of 4-Chlorobenzaldehyde

This protocol describes the enantioselective addition of a phenyl group to 4-chlorobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • (R)-DPP-H8-BINOL (chiral ligand)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Phenylmagnesium bromide solution (in THF or diethyl ether)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-DPP-H8-BINOL (0.02 - 0.05 eq) in anhydrous DCM. Add Ti(OiPr)₄ (2.0 eq) and stir at room temperature for 1 hour.

  • Reaction Setup: In a separate, larger flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the aldehyde solution to -40 °C. Add the pre-formed chiral titanium catalyst solution to the aldehyde solution.

  • Arylating Agent Addition: Add phenylmagnesium bromide solution (1.2 eq) dropwise over 30 minutes, maintaining the temperature between -40 °C and -30 °C.

  • Reaction Monitoring: Stir the reaction for several hours at -40 °C to 0 °C, monitoring by TLC.

  • Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G General Workflow for Asymmetric Synthesis of Chiral Benzhydrols cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_end Product Prochiral Ketone Prochiral Ketone CBS_Reduction CBS Reduction (Chiral Oxazaborolidine Catalyst) Prochiral Ketone->CBS_Reduction + Borane ATH Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst) Prochiral Ketone->ATH + H-donor Prochiral Aldehyde Prochiral Aldehyde Arylation Chiral Ligand-Mediated Arylation (Chiral Ti or other Lewis Acid Catalyst) Prochiral Aldehyde->Arylation + Aryl Grignard/Lithium Chiral_Benzhydrol Enantiomerically Enriched Chiral Benzhydrol CBS_Reduction->Chiral_Benzhydrol ATH->Chiral_Benzhydrol Arylation->Chiral_Benzhydrol

Caption: Workflow for asymmetric synthesis of chiral benzhydrols.

CBS_Mechanism Mechanism of Corey-Bakshi-Shibata (CBS) Reduction Catalyst CBS Catalyst (Oxazaborolidine) Catalyst_Borane_Complex Activated Catalyst-Borane Complex Catalyst->Catalyst_Borane_Complex Borane BH3 Source (e.g., BMS) Borane->Catalyst_Borane_Complex Coordination to N atom Transition_State Six-membered Transition State Catalyst_Borane_Complex->Transition_State Coordination to Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product Chiral Alcohol Product_Complex->Product Work-up Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Mechanism of Corey-Bakshi-Shibata (CBS) Reduction.

References

Application Notes and Protocols: 4-Fluorobenzhydrol as a Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Fluorobenzhydrol and its analogues, such as 4,4'-Difluorobenzhydrol, as key precursors in the development of various pharmaceutical agents. This document details their application in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists and the calcium channel blocker, Flunarizine. Included are detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows.

Introduction to this compound in Medicinal Chemistry

This compound and its derivatives are versatile diarylmethanol compounds that serve as crucial building blocks in the synthesis of a range of biologically active molecules. The presence of one or more fluorine atoms on the phenyl rings significantly influences the lipophilicity, metabolic stability, and binding affinity of the final compounds, making this scaffold attractive for drug discovery. Its primary applications lie in the synthesis of central nervous system (CNS) active agents, including treatments for neurological disorders. While the following applications specifically utilize the readily available 4,4'-Difluorobenzhydrol, the synthetic principles are directly applicable to this compound.

Application 1: Synthesis of Selective M1 Muscarinic Acetylcholine Receptor Antagonists

Selective M1 muscarinic acetylcholine receptor antagonists are promising therapeutic agents for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. 4,4'-Difluorobenzhydrol can be readily incorporated into carbamate derivatives that exhibit high affinity and selectivity for the M1 receptor.[1]

Experimental Protocol: General Procedure for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates

This protocol outlines a two-step synthesis of 4,4'-difluorobenzhydrol carbamates from a primary or secondary amine.[1][2]

Step 1: Formation of the Carbamoylimidazole Intermediate

  • To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in a single portion at ambient temperature.

  • The resulting reaction mixture is stirred at this temperature for 12 hours.[2]

Step 2: Alkoxycarbonylation

  • In a separate, ice-cooled flask, add sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 equivalents) to a stirred solution of 4,4'-Difluorobenzhydrol (2.0 equivalents) in anhydrous DMF (0.5 M).

  • Stir the mixture for 30 minutes at ambient temperature to form the sodium alkoxide.[1]

  • Add the prepared alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.

  • Stir the resulting mixture for 24 hours.[1]

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (0–10% MeOH in CH₂Cl₂) to afford the desired carbamate.[2]

Quantitative Data: Synthesis of 4,4'-Difluorobenzhydrol Carbamate Derivatives
CompoundStarting AmineYield (%)
1 1-Methylpiperidine-3-carboxamide-
2 1-Methyl-1,4-diazepane38
3 2-Methyl-2,5-diazabicyclo[2.2.1]heptane10
4 (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane25

Data extracted from a study on novel M1 antagonists. Yields are reported for the final purified products.[2]

Visualization of Synthetic Workflow

Amine Primary/Secondary Amine Intermediate Carbamoylimidazole Intermediate Amine->Intermediate + CDI in DMF CDI N,N'-Carbonyldiimidazole (CDI) Final_Product 4,4'-Difluorobenzhydrol Carbamate Intermediate->Final_Product + Alkoxide Solution Benzhydrol 4,4'-Difluorobenzhydrol Alkoxide Sodium Alkoxide Benzhydrol->Alkoxide + NaH in DMF NaH Sodium Hydride (NaH)

Caption: Synthesis of 4,4'-Difluorobenzhydrol Carbamates.

Application 2: Synthesis of Flunarizine

Flunarizine is a selective calcium channel antagonist used for the prophylaxis of migraine and in the management of vertigo.[1] The synthesis of Flunarizine can be achieved via the N-alkylation of N-cinnamylpiperazine with a 4,4'-difluorobenzhydryl halide, which is derived from 4,4'-Difluorobenzhydrol.[1]

Experimental Protocol: Synthesis of Flunarizine

This protocol describes a two-step synthesis of Flunarizine starting from 4,4'-Difluorobenzhydrol.[1]

Step 1: Synthesis of 4,4'-Difluorobenzhydryl Chloride

  • To 4,4'-Difluorobenzhydrol (1.0 equivalent), add thionyl chloride (3.0 equivalents) under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add water to the reaction mixture, followed by extraction with a suitable organic solvent (e.g., benzene or toluene).

  • Wash the organic layer successively with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride.[1]

Step 2: N-Alkylation to form Flunarizine

  • Dissolve N-cinnamylpiperazine (1.0 equivalent) and 4,4'-difluorobenzhydryl chloride (1.0 equivalent) in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate, 2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Flunarizine.[1]

Visualization of the Signaling Pathway

Flunarizine Flunarizine Ca_Channel Voltage-Gated Calcium Channel Flunarizine->Ca_Channel Blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Influx->Cellular_Response

Caption: Mechanism of action of Flunarizine.

Protocol: Scale-up Synthesis of 4,4'-Difluorobenzhydrol

A reliable and high-yielding method for the synthesis of the precursor itself is crucial for drug development.[3]

Experimental Procedure

This procedure describes the reduction of 4,4'-difluorobenzophenone.

  • Charge a suitable reactor with 4,4'-difluorobenzophenone and methanol.

  • Cool the mixture to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction with water and adjust the pH to ~7 with dilute HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization to yield high-purity 4,4'-Difluorobenzhydrol.

Quantitative Data: Scale-up Synthesis
Starting MaterialProductReagentSolventYield (%)
4,4'-Difluorobenzophenone4,4'-DifluorobenzhydrolNaBH₄Methanol>95%

This robust procedure is designed to be scalable to kilogram quantities.[3]

Visualization of Experimental Workflow

Start 4,4'-Difluorobenzophenone + Methanol Addition Portion-wise Addition of Sodium Borohydride Start->Addition Monitoring Reaction Monitoring by TLC Addition->Monitoring Quench Aqueous Quench & pH Adjustment Monitoring->Quench Extraction Extraction with Dichloromethane Quench->Extraction Drying Washing and Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Final Final Product: 4,4'-Difluorobenzhydrol Evaporation->Final

Caption: Workflow for the synthesis of 4,4'-Difluorobenzhydrol.

References

Application of 4-Fluorobenzhydrol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: 4-Fluorobenzhydrol, 4,4'-Difluorobenzhydrol, Flusilazole, Agrochemical Synthesis, Fungicide, Organosilicon, Grignard Reaction.

Abstract

This application note details the pivotal role of this compound and its difluorinated analog, 4,4'-difluorobenzhydrol, as key intermediates in the synthesis of advanced agrochemicals. The strategic incorporation of the fluorobenzhydryl moiety is crucial in developing potent fungicides, exemplified here by the multi-step synthesis of Flusilazole, a broad-spectrum organosilicon fungicide. We provide detailed experimental protocols for the synthesis of key intermediates, including the conversion of 4,4'-difluorobenzhydrol to its corresponding chloride, and the subsequent formation of the silicon-containing backbone. The complete synthetic pathway to Flusilazole is outlined, demonstrating the industrial relevance of these fluorinated building blocks. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams. This document serves as a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical development sectors.

Introduction

The introduction of fluorine atoms into active molecules is a widely adopted strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and target-binding affinity. The bis(4-fluorophenyl)methyl, or difluorobenzhydryl, group is a particularly valuable pharmacophore. 4,4'-Difluorobenzhydrol serves as a readily accessible precursor to this moiety. Its application is critical in the synthesis of conazole fungicides, such as Flusilazole, which functions by inhibiting sterol 14α-demethylase, a vital enzyme in fungal cell membrane biosynthesis. This note focuses on the synthetic route to Flusilazole, starting from the industrial precursor 4,4'-difluorobenzophenone, and highlights the key transformations involving the 4,4'-difluorobenzhydrol intermediate.

Synthesis Pathway Overview

The synthesis of Flusilazole from 4,4'-difluorobenzophenone is a multi-step process that leverages fundamental organic transformations. The pathway begins with the reduction of the ketone to form the crucial alcohol intermediate, 4,4'-difluorobenzhydrol. This alcohol is then activated by conversion to a halide, which enables the formation of an organometallic (Grignard) reagent. The Grignard reagent is subsequently used to form the core carbon-silicon bond. Finally, nucleophilic substitution with 1,2,4-triazole yields the target fungicide, Flusilazole.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1: Reduction cluster_intermediate2 Step 2: Chlorination cluster_intermediate3 Step 3: Grignard Formation cluster_intermediate4 Step 4: Silane Coupling cluster_final Step 5: Triazole Substitution A 4,4'-Difluorobenzophenone B 4,4'-Difluorobenzhydrol A->B NaBH4 / Methanol C 4,4'-Difluorobenzhydryl Chloride B->C SOCl2 D bis(4-Fluorophenyl)methyl magnesium Chloride C->D Mg / THF E bis(4-Fluorophenyl)methyl- (chloromethyl)methylsilane D->E ClCH2Si(CH3)Cl2 F Flusilazole E->F 1,2,4-Triazole, NaH

Caption: Overall synthetic workflow from 4,4'-Difluorobenzophenone to Flusilazole.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Difluorobenzhydrol (Intermediate B)

This protocol describes the reduction of 4,4'-difluorobenzophenone to 4,4'-difluorobenzhydrol.

  • Reaction Setup: In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes) and stir at room temperature.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 0.6 mol) portion-wise to the stirred solution over a period of 45 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup: Dilute the reaction mixture with water (750 mL). Adjust the pH to 4 with acetic acid.

  • Extraction: Extract the product with dichloromethane (2 x 400 mL).

  • Purification: Wash the combined organic layers with water (200 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the pure product.

Protocol 2: Synthesis of 4,4'-Difluorobenzhydryl Chloride (Intermediate C)[1]

This protocol details the conversion of 4,4'-difluorobenzhydrol to its corresponding chloride using thionyl chloride.

  • Reaction Setup: To a round-bottom flask under an argon atmosphere, add 4,4'-difluorobenzhydrol (68.1 mmol, 15.0 g).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 204 mmol, 14.9 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Quenching: After completion, carefully add the reaction mixture to water to quench the excess thionyl chloride in a well-ventilated fume hood.

  • Extraction: Extract the product with a suitable organic solvent like benzene or dichloromethane.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Flusilazole (Final Product F)

This protocol outlines the final two steps: the formation of the silane intermediate and the subsequent reaction with 1,2,4-triazole. This is an adapted procedure based on established Grignard reactions with chlorosilanes and subsequent nucleophilic substitution.

  • Grignard Reagent Formation (Intermediate D):

    • In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of 4,4'-difluorobenzhydryl chloride (1.0 eq) in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

  • Silane Coupling (Intermediate E):

    • In a separate flask, cool a solution of (chloromethyl)methyldichlorosilane (1.2 eq) in anhydrous THF to 0 °C.

    • Slowly add the prepared Grignard reagent to the chlorosilane solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Triazole Substitution (Product F):

    • Prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole (1.5 eq) with sodium hydride (1.5 eq) in anhydrous DMF.

    • Add the crude silane intermediate (E) solution dropwise to the triazole salt suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Flusilazole.

Quantitative Data

The following table summarizes typical yields and key properties for the synthesized compounds.

Compound NameIntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
4,4'-DifluorobenzhydrolBC₁₃H₁₀F₂O220.2293-97White to off-white solid
4,4'-Difluorobenzhydryl ChlorideCC₁₃H₉ClF₂238.66~88Colorless to light brown liquid
FlusilazoleFC₁₆H₁₅F₂N₃Si315.3950-60 (from intermediate E)White crystalline solid

Logical Diagrams

The conversion of the key alcohol intermediate to a reactive halide is a critical activation step for subsequent carbon-carbon or carbon-heteroatom bond formation.

Chlorination_Diagram A 4,4'-Difluorobenzhydrol (Alcohol) C 4,4'-Difluorobenzhydryl Chloride (Alkyl Halide) A->C Activation of -OH group B Chlorinating Agent (e.g., SOCl2) B->C D Gaseous Byproducts (SO2, HCl) C->D

Caption: Activation of the benzhydrol intermediate via chlorination.

The core of the Flusilazole synthesis involves the creation of a C-Si bond via a Grignard reaction, a fundamental method in organometallic chemistry.

Grignard_Silane_Coupling A 4,4'-Difluorobenzhydryl Chloride C Grignard Reagent (R-MgX) A->C Formation B Magnesium (Mg) B->C E Coupled Silane Intermediate C->E Nucleophilic Attack on Si D Chlorosilane (e.g., R'SiCl3) D->E

Caption: Formation of the C-Si bond via Grignard reaction with a chlorosilane.

Conclusion

This compound and its difluorinated analog are indispensable intermediates in the synthesis of high-value agrochemicals. The provided protocols for the synthesis of the fungicide Flusilazole highlight a robust and scalable pathway that relies on the unique properties of the fluorobenzhydryl moiety. These methodologies underscore the importance of fluorinated building blocks in the ongoing development of effective and stable crop protection agents. The detailed procedures and workflows presented herein offer a valuable resource for scientists and researchers in the field of synthetic agrochemistry.

Application Notes and Protocols for the Use of 4-Fluorobenzaldehyde in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-fluorobenzaldehyde as a key electrophile in Grignard reactions for the synthesis of fluorinated benzhydrol derivatives. The Grignard reaction is a versatile and powerful tool for carbon-carbon bond formation, and its application to fluorinated substrates is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

The protocols detailed herein describe the synthesis of 4-fluorobenzhydrol and its alkyl-substituted analogue, 1-(4-fluorophenyl)ethanol, through the nucleophilic addition of Grignard reagents to 4-fluorobenzaldehyde. These products serve as valuable intermediates in the development of novel pharmaceuticals and other advanced materials.

Data Presentation: Grignard Reactions of 4-Fluorobenzaldehyde

The following table summarizes quantitative data for the reaction of 4-fluorobenzaldehyde with representative aryl and alkyl Grignard reagents to form the corresponding secondary alcohols.

Grignard ReagentProductReaction ConditionsYield (%)
Phenylmagnesium BromideThis compoundAnhydrous THF, 0 °C to Room Temp., 1-2 hHigh (estimated >90%)
Methylmagnesium Bromide1-(4-Fluorophenyl)ethanolAnhydrous Diethyl Ether, 0 °C to Room Temp., 1 hHigh (estimated >95%)

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow for carrying out the Grignard reaction.

Reaction_Pathway cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Aqueous Workup Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide Anhydrous Ether Mg Mg Intermediate Alkoxide Intermediate Phenylmagnesium_Bromide->Intermediate 4_Fluorobenzaldehyde 4-Fluorobenzaldehyde 4_Fluorobenzaldehyde->Intermediate 4_Fluorobenzhydrol This compound Intermediate->4_Fluorobenzhydrol H₃O⁺

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow A Apparatus Setup (Flame-dried glassware under N₂/Ar) B Grignard Reagent Preparation (e.g., Phenylmagnesium Bromide) A->B C Reaction with 4-Fluorobenzaldehyde (Dropwise addition at 0 °C) B->C D Reaction Quenching (Saturated NH₄Cl solution) C->D E Extraction (e.g., with Diethyl Ether) D->E F Drying and Solvent Removal (Anhydrous MgSO₄, Rotary Evaporation) E->F G Purification (Recrystallization or Column Chromatography) F->G H Product Characterization (NMR, IR, MS) G->H

Caption: A typical experimental workflow for the Grignard synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of phenylmagnesium bromide with 4-fluorobenzaldehyde.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M) for workup (optional)

Apparatus:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Septa and needles

  • Ice bath

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place a drying tube containing calcium chloride at the top of the condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for at least 15-20 minutes.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. This helps to activate the magnesium surface.

  • Initiation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium suspension. The reaction mixture should become cloudy and begin to gently reflux, indicating the initiation of the Grignard formation. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish-brown.

Part B: Reaction with 4-Fluorobenzaldehyde and Workup

  • Substrate Addition: Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution to 0°C using an ice bath. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Synthesis of 1-(4-Fluorophenyl)ethanol

This protocol details the synthesis of 1-(4-fluorophenyl)ethanol using methylmagnesium bromide.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromomethane (or a solution of methylmagnesium bromide in diethyl ether)

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Same as in Protocol 1.

Procedure:

Part A: Preparation of Methylmagnesium Bromide

  • Follow the procedure outlined in Protocol 1, Part A, substituting bromobenzene with an equivalent amount of bromomethane. Note that bromomethane is a gas at room temperature, so it is often handled as a solution in diethyl ether.

Part B: Reaction with 4-Fluorobenzaldehyde and Workup

  • Substrate Addition: Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Cool the freshly prepared methylmagnesium bromide solution to 0°C. Add the 4-fluorobenzaldehyde solution dropwise, maintaining the temperature below 10°C.

  • Completion: After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Workup and Purification: Follow the quenching, extraction, washing, drying, isolation, and purification steps as described in Protocol 1, Part B. The product, 1-(4-fluorophenyl)ethanol, is a liquid and may be purified by distillation under reduced pressure if necessary.

Troubleshooting

ProblemPossible CauseSolution
Grignard reaction does not initiate Wet glassware or reagents; Inactive magnesium surfaceEnsure all glassware is thoroughly flame-dried under an inert atmosphere. Use anhydrous solvents. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating can also help initiate the reaction.
Low yield of the desired alcohol Incomplete Grignard formation; Reaction with atmospheric moisture or CO₂; Side reactionsEnsure the Grignard reagent is fully formed before adding the aldehyde. Maintain a positive pressure of inert gas throughout the reaction. Add the aldehyde solution slowly to control the reaction temperature.
Formation of a significant amount of biphenyl byproduct (in the case of phenylmagnesium bromide) High local concentration of the aryl halide during Grignard formationAdd the aryl halide solution slowly and at a steady rate to the magnesium suspension to minimize coupling reactions.
Oily product that is difficult to crystallize Presence of impuritiesPurify the crude product using column chromatography on silica gel before attempting recrystallization.

By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize 4-fluorobenzaldehyde in Grignard reactions to synthesize a variety of valuable fluorinated secondary alcohols for applications in drug discovery and materials science.

Application Notes and Protocols for Catalytic Activity of Metal Complexes Derived from Fluorinated Benzohydrazide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of transition metal complexes as catalysts is a cornerstone of modern synthetic chemistry, with applications ranging from industrial-scale chemical production to the intricate synthesis of pharmaceuticals. The electronic properties of ligands coordinated to the metal center play a crucial role in tuning the catalytic activity and selectivity of these complexes. Fluorinated organic ligands are of particular interest due to the unique electronic effects imparted by the highly electronegative fluorine atom, which can influence the Lewis acidity of the metal center and the stability of catalytic intermediates.

Data Presentation: Catalytic Oxidation of Aniline

The catalytic performance of a series of transition metal (II) complexes derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide was evaluated in the oxidation of aniline. The reaction selectively yielded azobenzene. The quantitative data from these catalytic experiments are summarized in the table below for clear comparison.

ComplexMetal IonCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity for Azobenzene (%)Yield of Azobenzene (%)
1 Zn(II)158510085
2 Cu(II)158810088
3 Co(II)158210082
4 Ni(II)159110091[1][2]
5 Mn(II)157810078

Data is based on the findings reported for the catalytic oxidation of aniline to azobenzene.[1][2]

Experimental Protocols

Protocol 1: Synthesis of the Schiff Base Ligand (L)

Ligand: 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide

Materials:

  • 2-Fluorobenzohydrazide

  • 2-Hydroxybenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-fluorobenzohydrazide (1 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • To this solution, add 2-hydroxybenzaldehyde (1 mmol) dissolved in 10 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: General Synthesis of the Metal (II) Complexes [ML₂(NO₃)]NO₃·nH₂O

Metals (M): Zn(II), Cu(II), Co(II), Ni(II), Mn(II)

Materials:

  • Synthesized Schiff base ligand (L)

  • Metal(II) nitrate salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, etc.)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) nitrate salt (1 mmol) in 15 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • A colored precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with methanol and then with diethyl ether.

  • Dry the final metal complex in a desiccator.

Protocol 3: Catalytic Oxidation of Aniline to Azobenzene

Materials:

  • Synthesized metal complex catalyst

  • Aniline

  • Hydrogen peroxide (30% solution) as the oxidant

  • Acetonitrile (solvent)

  • Reaction vial or small round-bottom flask

  • Magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, add the metal complex catalyst (0.01 mmol).

  • Add aniline (1 mmol) and 5 mL of acetonitrile to the vial.

  • To this mixture, add hydrogen peroxide (1.5 mmol) dropwise while stirring.

  • Seal the vial and stir the reaction mixture at 60 °C for the desired reaction time (e.g., 5 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of aniline and the yield of azobenzene. Use an internal standard for accurate quantification.

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_catalysis Catalytic Oxidation L1 2-Fluorobenzohydrazide L_reaction Condensation (Ethanol, Acetic Acid, Reflux) L1->L_reaction L2 2-Hydroxybenzaldehyde L2->L_reaction Ligand Schiff Base Ligand (L) L_reaction->Ligand C_reaction Complexation (Methanol, Reflux) Ligand->C_reaction Metal_Salt Metal(II) Nitrate Metal_Salt->C_reaction Complex Metal(II) Complex C_reaction->Complex Cat_reaction Oxidation (Acetonitrile, 60°C) Complex->Cat_reaction Aniline Aniline Aniline->Cat_reaction Oxidant H2O2 Oxidant->Cat_reaction Product Azobenzene Cat_reaction->Product

Caption: Experimental workflow for the synthesis of the Schiff base ligand, its metal complexes, and their application in catalytic oxidation.

catalytic_cycle Catalyst M(II) Complex Intermediate1 M(II)-Aniline Adduct Catalyst->Intermediate1 Aniline Intermediate3 M(IV)=O Species Catalyst->Intermediate3 + H2O2 - H2O Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 + H2O2 - H2O Intermediate2->Catalyst Azobenzene + H2O Intermediate3->Intermediate1 Aniline

Caption: A plausible catalytic cycle for the metal-complex-catalyzed oxidation of aniline to azobenzene.

References

Application Notes and Protocols: Synthesis of 4-Fluorobenzhydrol Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 4-Fluorobenzhydrol derivatives, focusing on a series of 4,4'-difluorobenzhydrol carbamates that have shown promise as selective M1 muscarinic acetylcholine receptor (mAChR) antagonists. These compounds are of significant interest in medicinal chemistry due to their potential for developing treatments for neurological disorders.

Overview and Rationale

Muscarinic acetylcholine receptors are crucial for mediating a wide range of physiological functions, making them a valuable target for therapeutic intervention. The development of subtype-selective ligands for these receptors is a key goal in drug discovery. The 4,4'-difluorobenzhydrol scaffold has been identified as a promising starting point for generating such ligands. The derivatives discussed herein, specifically carbamates, have demonstrated high binding affinity for the hM1R subtype with excellent selectivity over other subtypes (hM2-5R).[1][2] Furthermore, their physicochemical properties suggest a potential for blood-brain barrier permeation, a critical characteristic for centrally acting drugs.[1][2]

General Synthesis Workflow

The synthesis of 4,4'-difluorobenzhydrol carbamate derivatives follows a two-step procedure. The general workflow involves the activation of a commercially available primary or secondary amine with N,N'-carbonyldiimidazole (CDI), followed by reaction with the sodium alkoxide of 4,4'-difluorobenzhydrol.

Synthesis_Workflow cluster_step1 Step 1: Amine Activation cluster_step2 Step 2: Carbamate Formation Amine Primary or Secondary Amine Intermediate Carbamoylimidazole Intermediate Amine->Intermediate Reaction CDI N,N'-Carbonyldiimidazole (CDI) in DMF CDI->Intermediate Final_Product 4,4'-Difluorobenzhydrol Carbamate Derivative Intermediate->Final_Product Reaction Benzhydrol 4,4'-Difluorobenzhydrol Alkoxide Sodium Alkoxide Benzhydrol->Alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Alkoxide Alkoxide->Final_Product

Caption: General workflow for the synthesis of 4,4'-difluorobenzhydrol carbamates.

Experimental Protocols

General Procedure for the Synthesis of 4,4'-Difluorobenzhydrol Carbamate Derivatives (1-12)

This protocol describes the synthesis of a series of twelve 4,4'-difluorobenzhydrol carbamate derivatives.

Materials:

  • Primary or secondary amines

  • N,N'-Carbonyldiimidazole (CDI)

  • 4,4'-Difluorobenzhydrol

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Deuterated chloroform (CDCl3) for NMR

Procedure:

  • A solution of the appropriate primary or secondary amine is treated with N,N'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at ambient temperature to form the intermediary carbamoylimidazole.

  • In a separate flask, 4,4'-difluorobenzhydrol is treated with sodium hydride to form the corresponding sodium alkoxide.

  • The carbamoylimidazole intermediate is then treated with the sodium alkoxide of 4,4'-difluorobenzhydrol to yield the desired carbamate-bridged compounds.

  • The crude product is purified by flash column chromatography using a gradient of 0–10% methanol in dichloromethane.[1]

Characterization: The synthesized compounds were characterized by the following methods:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR spectra were recorded in deuterated chloroform (CDCl3) on a 400 MHz spectrometer.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).[1]

  • Infrared Spectroscopy (IR): IR spectra were recorded from a film.[1]

  • Melting Point (mp): Melting points were determined for solid compounds.[1]

Quantitative Data Summary

The following tables summarize the physicochemical properties, biological activity, and characterization data for selected synthesized 4,4'-difluorobenzhydrol carbamate derivatives.

Table 1: Physicochemical Properties of Selected Derivatives

CompoundHPLC-logDtPSA (Ų)logBBlogPS
2 2.1221.780.28-1.54
5 2.0821.780.17-1.65
7 2.1621.780.21-1.61

Table 2: Biological Activity of Selected Derivatives at Muscarinic Receptors

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)hM1 IC50 (nM)
2 1.22274.815.613.21.8
5 1.9100011.219.518.23.5
7 2.5100012.325.124.04.2

Table 3: Spectroscopic and Physical Data for Compound 2

PropertyValue
Melting Point 64–66 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 7.28 (m, 4H), 7.01 (m, 4H), 6.78 (s, 1H), 3.64 (m, 2H), 3.59 (m, 1H), 3.54 (m, 1H), 2.62 (m, 2H), 2.55 (m, 2H), 2.365/2.360 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 162.3 (d, J = 246.6 Hz), 155.14/154.98, 136.60/136.56 (m), 128.70/128.65 (d, J = 8.2 Hz), 115.4 (d, J = 21.5 Hz), 76.5, 58.51/58.43, 57.38/57.12, 46.68/46.57, 46.22/46.13, 45.90/45.84, 27.52/27.48[1]
¹⁹F NMR (377 MHz, CDCl₃) δ -114.4 (m)[1]
**IR (film) νmax (cm⁻¹) **1697, 1605, 1508, 1462, 1412, 1291, 1222, 1186, 1157, 1113, 1047, 1004, 834, 572, 543[1]
HRMS (ESI) (m/z) calcd. for C₂₀H₂₃F₂N₂O₂ [M + H]⁺: 361.1722; found 361.1722[1]

Mechanism of Action and Signaling Pathway

The synthesized 4,4'-difluorobenzhydrol carbamates act as antagonists at the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As antagonists, the synthesized compounds block this signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist M1R M1 Receptor Gq Gq/11 Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response Antagonist 4,4'-Difluorobenzhydrol Carbamate Antagonist->M1R blocks Acetylcholine Acetylcholine Acetylcholine->M1R activates

Caption: M1 muscarinic receptor signaling pathway and its antagonism.

References

Application Notes and Protocols: 4-Fluorobenzhydrol in the Synthesis of Selective M1 Muscarinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are integral to the modulation of neuronal excitability and synaptic plasticity in the central nervous system.[1][2] The M1 subtype, in particular, is highly expressed in the brain and plays a crucial role in cognitive functions, including learning and memory.[1][3] Consequently, the development of selective antagonists for the M1 receptor is a significant area of interest for therapeutic interventions in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][4] This document provides detailed application notes and protocols on the utilization of 4-Fluorobenzhydrol and its derivatives, specifically 4,4'-Difluorobenzhydrol, as key precursors in the synthesis of selective M1 muscarinic acetylcholine receptor antagonists.

Synthesis of Selective M1 Antagonists from 4,4'-Difluorobenzhydrol

A series of potent and selective M1 muscarinic receptor antagonists can be synthesized from 4,4'-Difluorobenzhydrol. The general synthetic scheme involves a two-step process: the formation of a chloroformate intermediate followed by a reaction with various amines to generate a library of carbamate derivatives.[1][4]

A notable synthetic route involves an initial docking campaign to identify promising carbamate structures, followed by their synthesis and pharmacological evaluation.[4] This approach has led to the identification of compounds with high binding affinity for the human M1 receptor (hM1R) and significant selectivity over other mAChR subtypes.[4]

Quantitative Data Summary

The binding affinities (Ki) and selectivity of synthesized 4,4'-Difluorobenzhydrol carbamates for human muscarinic acetylcholine receptor subtypes (hM1-hM5) are summarized below. The data is derived from competitive radioligand binding experiments using [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).[4]

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)M2/M1 SelectivityM3/M1 SelectivityM4/M1 SelectivityM5/M1 Selectivity
2 1.22265.34.7>10001884.43.9>833
5 3.532114.810.4>1000924.23.0>286
7 4.613420.311.9>1000294.42.6>217

Data sourced from Kilian et al., 2022.[4]

Experimental Protocols

General Synthesis of 4,4'-Difluorobenzhydrol Carbamates

This protocol describes a general two-step synthesis of 4,4'-difluorobenzhydrol carbamates.[1][5]

Step 1: Formation of Bis(4-fluorophenyl)methyl chloroformate

  • In a flask, dissolve 4,4'-Difluorobenzhydrol in toluene.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in toluene to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, the resulting bis(4-fluorophenyl)methyl chloroformate can be used in the next step without further purification.[1]

Step 2: Carbamate Formation

  • To a solution of the desired amine in a suitable solvent (e.g., dichloromethane or DMF), add the bis(4-fluorophenyl)methyl chloroformate solution from Step 1.

  • Stir the reaction at room temperature until completion.

  • After the reaction is complete, perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired carbamate derivative.[1]

Radioligand Binding Assay for M1 Receptor Affinity

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the hM1 receptor.[4][6][7][8]

Materials:

  • Cell membranes from Chinese hamster ovary (CHO) cells expressing individual human mAChR subtypes (hM1-hM5).[4]

  • Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

  • Non-specific binding (NSB) control: Atropine (1-10 µM).[6]

  • Test compounds (synthesized carbamates) at various concentrations.

  • 96-well microplates.

  • Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).[9]

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): Assay buffer, [³H]NMS, and cell membranes.

    • Non-specific Binding (NSB): Atropine solution, [³H]NMS, and cell membranes.

    • Competitive Binding: Test compound dilution, [³H]NMS, and cell membranes.[6]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Functional Assay

This assay is used to determine the functional activity (antagonism) of the synthesized compounds at the hM1 receptor.[4][10][11]

Materials:

  • CHO cells expressing the hM1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Acetylcholine (ACh) at a sub-maximal (EC20) concentration.

  • Test compounds at various concentrations.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the CHO-hM1 cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.[11]

  • Compound Addition: Add the test compounds at varying concentrations to the wells and incubate for a short period.

  • ACh Stimulation: Add the EC20 concentration of acetylcholine to the wells to stimulate the M1 receptors.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. The fluorescence signal is indicative of intracellular calcium mobilization.[11]

  • Data Analysis: Analyze the dose-dependent inhibition of the ACh-induced calcium signal by the test compounds to determine their antagonist potency (IC50).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4_4_Difluorobenzhydrol 4,4'-Difluorobenzhydrol Chloroformate_Formation Step 1: Chloroformate Formation (Triphosgene, Pyridine) 4_4_Difluorobenzhydrol->Chloroformate_Formation Amine Primary or Secondary Amine Carbamate_Formation Step 2: Carbamate Formation Amine->Carbamate_Formation Chloroformate_Formation->Carbamate_Formation Bis(4-fluorophenyl)methyl chloroformate Final_Product 4,4'-Difluorobenzhydrol Carbamate (Selective M1 Antagonist) Carbamate_Formation->Final_Product

Caption: General synthesis pathway for 4,4'-Difluorobenzhydrol carbamates.

M1_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to Gq_11 Gq/11 Protein M1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC

Caption: M1 muscarinic acetylcholine receptor signaling pathway.[2][3]

Experimental_Workflow Start Start: Synthesized 4,4'-Difluorobenzhydrol Carbamates Binding_Assay Radioligand Binding Assay (Determine Ki values) Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine Antagonist Activity) Binding_Assay->Functional_Assay Selectivity_Profiling Selectivity Profiling (Test against M2-M5 receptors) Functional_Assay->Selectivity_Profiling Data_Analysis Data Analysis and Lead Compound Identification Selectivity_Profiling->Data_Analysis End End: Identification of Selective M1 Antagonist Data_Analysis->End

Caption: Experimental workflow for antagonist characterization.

References

Synthesis of 4-Fluorobenzhydrol Carbamates: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 4-Fluorobenzhydrol carbamates, compounds of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide from starting materials to the final purified product.

Introduction

Carbamates are a significant class of organic compounds that are structurally characterized by the presence of a carbamate functional group (-NHCOO-). They are recognized for their wide range of biological activities and are integral components in many pharmaceutical agents. This protocol outlines a two-step synthesis beginning with the reduction of 4-fluorobenzophenone to this compound, followed by the conversion of the resulting alcohol to the desired carbamate derivative.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Reduction of 4-Fluorobenzophenone: 4-Fluorobenzophenone is reduced to this compound.

  • Carbamate Formation: The synthesized this compound is reacted with an appropriate isocyanate to yield the final this compound carbamate.

Reaction_Scheme cluster_0 Step 1: Reduction cluster_1 Step 2: Carbamate Formation 4-Fluorobenzophenone 4-Fluorobenzophenone This compound This compound 4-Fluorobenzophenone->this compound Reduction (e.g., NaBH4, MeOH) This compound Carbamate This compound Carbamate This compound->this compound Carbamate R-N=C=O (Isocyanate)

Caption: General two-step reaction scheme for the synthesis of this compound carbamates.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure details the reduction of 4-fluorobenzophenone to this compound using sodium borohydride.

Materials:

  • 4-Fluorobenzophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluorobenzophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (0.25 eq) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of this compound Carbamate

This general procedure describes the synthesis of a carbamate from this compound and an isocyanate.

Materials:

  • This compound (from Part 1)

  • An appropriate isocyanate (R-NCO) (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable base (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Syringe or dropping funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the isocyanate (1.0-1.2 eq) dropwise to the stirred solution at room temperature. A catalytic amount of triethylamine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the isocyanate.

  • Upon completion, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis.

ParameterStep 1: ReductionStep 2: Carbamate Formation
Reactants 4-Fluorobenzophenone, Sodium BorohydrideThis compound, Phenyl Isocyanate
Molar Ratio 1 : 0.251 : 1.1
Solvent MethanolDichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 hours4-6 hours
Typical Yield 90-98%85-95%

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

G Experimental Workflow for this compound Carbamate Synthesis cluster_prep Preparation of this compound cluster_carbamate Synthesis of Carbamate start Dissolve 4-Fluorobenzophenone in MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react_rt Stir at Room Temperature add_nabh4->react_rt workup_1 Workup and Isolation react_rt->workup_1 purify_1 Purification of this compound workup_1->purify_1 dissolve_alcohol Dissolve this compound in DCM purify_1->dissolve_alcohol Proceed with purified alcohol add_isocyanate Add Isocyanate dissolve_alcohol->add_isocyanate react_carbamate Stir at Room Temperature add_isocyanate->react_carbamate workup_2 Workup and Isolation react_carbamate->workup_2 purify_2 Purification of Carbamate workup_2->purify_2 end Characterization (NMR, IR, MS) purify_2->end

Caption: Flowchart of the experimental workflow.

Characterization

The final products should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C=O stretches of the carbamate.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium borohydride is a reducing agent and should be handled with care. It reacts with water to produce hydrogen gas, which is flammable.

  • Isocyanates are toxic and can be sensitizers. They should be handled with extreme caution in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This detailed protocol provides a solid foundation for the successful synthesis and purification of this compound carbamates. Researchers are encouraged to adapt and optimize the procedures based on the specific isocyanate used and the desired scale of the reaction.

Application Notes and Protocols: Synthesis of Flunarizine Utilizing a Fluorinated Benzhydrol Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic route to Flunarizine, a selective calcium channel antagonist. The protocols detailed herein focus on the key chemical transformations starting from a readily available fluorinated benzophenone derivative. This document includes detailed experimental procedures, a summary of quantitative data, and visualizations of the synthetic workflow and the pharmacological mechanism of action of Flunarizine.

Introduction to Flunarizine Synthesis

Flunarizine, chemically known as 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, is a drug used for the prophylaxis of migraine, and in the management of vertigo and other neurological disorders.[1] Its synthesis is a multi-step process that typically involves the preparation of a key intermediate, 1-[bis(4-fluorophenyl)methyl]piperazine, followed by N-alkylation with a cinnamyl halide.

The core of the Flunarizine molecule is the bis(4-fluorophenyl)methyl moiety. While the prompt specified 4-Fluorobenzhydrol, the synthesis of the clinically used Flunarizine molecule, which contains two fluorine atoms, necessitates a precursor with two fluorinated phenyl rings. Therefore, the following protocols start from 4,4'-difluorobenzophenone, which is reduced to 4,4'-Difluorobenzhydrol and subsequently converted to the necessary intermediates.

Overall Synthetic Workflow

The synthesis of Flunarizine can be accomplished via a four-step sequence starting from 4,4'-difluorobenzophenone. The workflow involves reduction of the ketone, chlorination of the resulting alcohol, substitution with piperazine, and a final alkylation step.

Flunarizine Synthesis Workflow A 4,4'-Difluorobenzophenone B 4,4'-Difluorobenzhydrol A->B Reduction (NaBH4, Methanol) C 1,1'-(Chloromethylene)bis(4-fluorobenzene) B->C Chlorination (HCl) D 1-(Bis(4-fluorophenyl)methyl)piperazine C->D Piperazine Substitution (Piperazine, K2CO3, THF) E Flunarizine D->E N-Alkylation (Cinnamyl Bromide, K2CO3, Acetonitrile)

A schematic overview of the synthetic pathway to Flunarizine.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of Flunarizine.

Step 1: Synthesis of bis(4-fluorophenyl)methanol (4,4'-Difluorobenzhydrol)

This procedure outlines the reduction of 4,4'-difluorobenzophenone to the corresponding alcohol.

Materials:

  • bis(4-fluorophenyl)methanone (1 equivalent)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Crushed ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of bis(4-fluorophenyl)methanone in methanol, add NaBH₄ in portions at 0°C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding crushed ice.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure bis(4-fluorophenyl)methanol.

Step 2: Synthesis of 4,4'-(chloromethylene)bis(fluorobenzene)

This step involves the conversion of the benzhydrol intermediate to the corresponding chloride.

Materials:

  • bis(4-fluorophenyl)methanol (1 equivalent)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • React bis(4-fluorophenyl)methanol with concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 90-95°C) for 10 hours.

  • After cooling, the corresponding chloride derivative is obtained.

  • This crude chloro compound is often used in the next step without further purification.

Step 3: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine

This procedure describes the reaction of the chloride intermediate with piperazine.

Materials:

  • 4,4'-(chloromethylene)bis(fluorobenzene) (1 equivalent)

  • Piperazine (excess)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • Subject the 4,4'-(chloromethylene)bis(fluorobenzene) compound to reaction with piperazine in the presence of potassium carbonate.

  • Use THF as the solvent and heat the mixture to reflux for 8 hours.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield 1-[bis(4-fluorophenyl)methyl]piperazine.

Step 4: Synthesis of Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine)

This final step involves the N-alkylation of the piperazine derivative with cinnamyl bromide.

Materials:

  • 1-[bis(4-fluorophenyl)methyl]piperazine (1 equivalent)

  • Cinnamyl bromide (1 equivalent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve the piperazine derivative from Step 3 in acetonitrile.

  • Add cinnamyl bromide and potassium carbonate to the solution.

  • Heat the reaction mixture to reflux for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Flunarizine.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Flunarizine. Actual yields may vary based on reaction scale and specific conditions.

StepReactantsProductReported Yield (%)Reference
1. Reduction4,4'-Difluorobenzophenone, NaBH₄4,4'-Difluorobenzhydrol96%
2. Chlorination4,4'-Difluorobenzhydrol, HCl4,4'-(chloromethylene)bis(fluorobenzene)90%
3. Piperazine Substitution4,4'-(chloromethylene)bis(fluorobenzene), Piperazine, K₂CO₃1-[bis(4-fluorophenyl)methyl]piperazine90%
4. N-Alkylation1-[bis(4-fluorophenyl)methyl]piperazine, Cinnamyl bromide, K₂CO₃Flunarizine90%

Pharmacological Mechanism of Action

Flunarizine functions as a selective calcium entry blocker, with a notable effect on voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells.[1] By inhibiting the influx of calcium, it reduces neuronal excitability, which is a key factor in the pathophysiology of migraines.[1] Additionally, Flunarizine exhibits antihistaminic properties by blocking H1 receptors, contributing to its efficacy in treating vertigo.[1][2] It also possesses weak dopamine D2 receptor antagonistic properties.[1]

Flunarizine Mechanism of Action cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_channel L-type Ca²⁺ Channel H1_receptor Histamine H1 Receptor Histamine_action Histamine Action Flunarizine Flunarizine Flunarizine->T_channel Blocks Flunarizine->L_channel Blocks Flunarizine->H1_receptor Blocks Neuronal_excitability Decreased Neuronal Excitability Ca_influx->Neuronal_excitability Reduces Migraine_prophylaxis Migraine Prophylaxis Neuronal_excitability->Migraine_prophylaxis Leads to Vertigo_symptoms Reduced Vertigo Symptoms Histamine_action->Vertigo_symptoms Reduces Vertigo_treatment Vertigo Treatment Vertigo_symptoms->Vertigo_treatment Leads to

Mechanism of action of Flunarizine.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Fluorobenzhydrol synthesis via Grignard reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Fluorobenzhydrol via Grignard reaction.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the Grignard synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving potential problems.

Question: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?

Answer: Low yields in this Grignard synthesis can typically be attributed to one or more of the following factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent, preventing it from reacting with the 4-fluorobenzaldehyde.

  • Inactive Magnesium Surface: The magnesium turnings used to generate the Grignard reagent can have a passivating layer of magnesium oxide on their surface, which prevents the reaction from initiating.

  • Side Reactions: Several side reactions can compete with the desired formation of this compound, reducing the overall yield. The most common side reaction is the formation of biphenyl through a Wurtz-type coupling.[1]

  • Suboptimal Reaction Conditions: Temperature and the rate of reagent addition are critical parameters. Improper control of these can lead to the formation of byproducts.[1][2]

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps if not performed correctly.

Question: How can I ensure my reaction is completely anhydrous?

Answer: Achieving and maintaining anhydrous conditions is critical for a successful Grignard reaction. Here are the key steps:

  • Glassware: All glassware must be rigorously dried before use. This can be achieved by oven-drying at over 120°C for several hours or by flame-drying under a vacuum and then cooling under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF). It is best to use freshly distilled solvents from an appropriate drying agent or from a sealed bottle.

  • Reagents: Ensure that the 4-fluorobenzaldehyde and the halide used to prepare the Grignard reagent (e.g., bromobenzene) are free of moisture. If necessary, they can be dried over a suitable drying agent and distilled.

  • Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Question: My Grignard reaction is not starting. What should I do?

Answer: Failure of the Grignard reaction to initiate is a common problem, usually due to an inactive magnesium surface. Here are some methods to activate the magnesium:

  • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, reactive metal surface.

  • Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color of the iodine is an indication that the reaction has initiated.[3] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.

  • Gentle Heating: Gentle warming of the flask with a heat gun can sometimes be sufficient to start the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.

Question: What are the main side reactions, and how can I minimize them?

Answer: The primary side reaction is the Wurtz coupling, which leads to the formation of biphenyl. This occurs when the Grignard reagent reacts with unreacted aryl halide.[1] To minimize this:

  • Slow Addition: Add the aryl halide (e.g., bromobenzene) solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1]

  • Temperature Control: The formation of the biphenyl byproduct is favored at higher temperatures. Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.[1]

Another potential side reaction is the reduction of 4-fluorobenzaldehyde by the Grignard reagent, especially if the Grignard reagent has β-hydrogens. Using a Grignard reagent like phenylmagnesium bromide minimizes this possibility.

Frequently Asked Questions (FAQs)

Q1: Which Grignard route is better for synthesizing this compound: reacting phenylmagnesium bromide with 4-fluorobenzaldehyde or reacting 4-fluorophenylmagnesium bromide with benzaldehyde?

A1: Both routes are viable. The choice often depends on the availability and purity of the starting materials. The reactivity of the Grignard reagent and the aldehyde can also play a role. In general, the reaction of phenylmagnesium bromide with 4-fluorobenzaldehyde is a commonly used and effective method.

Q2: What is the optimal temperature for the reaction?

A2: The formation of the Grignard reagent is typically initiated at room temperature or with gentle warming and then maintained at a gentle reflux. The subsequent reaction with the aldehyde is usually carried out at a lower temperature, typically starting at 0°C, and then allowing the reaction to slowly warm to room temperature.[2] This helps to control the exothermic nature of the reaction and minimize side reactions.

Q3: How can I effectively purify the this compound product?

A3: After the reaction is quenched with a weak acid (e.g., saturated aqueous ammonium chloride), the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, or by column chromatography on silica gel.[3]

Q4: My final product is an oil that is difficult to crystallize. What could be the reason?

A4: The presence of impurities, particularly the biphenyl byproduct from the Wurtz coupling reaction, can inhibit crystallization.[3] If recrystallization is proving difficult, purification by column chromatography is recommended to separate the this compound from these impurities.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Grignard synthesis of substituted benzhydrols.

ParameterConditionRationaleExpected Yield (%)
Grignard Reagent Phenylmagnesium bromideReadily prepared from bromobenzene and magnesium.75-90%
Aldehyde 4-FluorobenzaldehydeThe electrophile that reacts with the Grignard reagent.
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent and must be free of water.
Reaction Temperature 0°C to room temperatureControls the reaction rate and minimizes side reactions.
Work-up Saturated aqueous NH4ClQuenches the reaction and protonates the alkoxide intermediate.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of phenylmagnesium bromide with 4-fluorobenzaldehyde.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by the fading of the iodine color and gentle reflux. If not, gentle warming may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with 4-Fluorobenzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Grignard_Synthesis_Pathway Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Anhydrous Ether Mg Mg Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Intermediate Product This compound Intermediate->Product Workup H₃O⁺ Work-up Intermediate->Workup Workup->Product Protonation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield in Grignard Synthesis CheckMoisture Check for Moisture? Start->CheckMoisture DryApparatus Rigorously Dry Glassware & Solvents CheckMoisture->DryApparatus Yes CheckInitiation Reaction Initiated? CheckMoisture->CheckInitiation No DryApparatus->CheckInitiation ActivateMg Activate Magnesium (Iodine, Heat) CheckInitiation->ActivateMg No CheckConditions Optimal Conditions? CheckInitiation->CheckConditions Yes ActivateMg->CheckConditions ControlTemp Control Temperature & Addition Rate CheckConditions->ControlTemp No CheckPurification Efficient Work-up? CheckConditions->CheckPurification Yes ControlTemp->CheckPurification OptimizePurification Optimize Extraction & Purification CheckPurification->OptimizePurification No Success Improved Yield CheckPurification->Success Yes OptimizePurification->Success

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluorobenzhydrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with 4-fluorobenzaldehyde. This method is widely used for forming carbon-carbon bonds.

  • Reduction of 4-Fluorobenzophenone: This method utilizes a reducing agent, such as sodium borohydride (NaBH₄), to reduce the ketone group of 4-fluorobenzophenone to a secondary alcohol. This is often a milder and more straightforward procedure.

Troubleshooting Guides

Grignard Reaction Route: Phenylmagnesium Bromide and 4-Fluorobenzaldehyde

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

A2: Failure of a Grignard reaction to initiate is a common issue, typically stemming from the deactivation of the magnesium surface or the presence of moisture.

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activation is crucial. - Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine (the color will fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl halide.
Presence of Moisture Grignard reagents are highly sensitive to water, which will quench the reaction. - Glassware: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). - Solvents & Reagents: Use anhydrous solvents (e.g., diethyl ether, THF). Ensure the 4-fluorobenzaldehyde and any other reagents are free of water.
Impure Aryl Halide Impurities in the bromobenzene can inhibit the reaction. - Purification: Use freshly distilled or commercially available high-purity bromobenzene.

Q3: The yield of my this compound from the Grignard reaction is consistently low. What are the likely side reactions and how can I minimize them?

A3: Low yields in Grignard reactions are often due to side reactions or suboptimal conditions.

Side Reaction/Issue Mitigation Strategies
Wurtz Coupling The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct (Ph-Ph). This is more prevalent at higher concentrations of the halide and elevated temperatures. - Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide. - Temperature Control: Maintain a gentle reflux and avoid excessive heating.
Reaction with Solvent At very high temperatures, the Grignard reagent can react with ethereal solvents like THF. - Temperature Moderation: Do not exceed the recommended reaction temperature for the specific solvent being used.
Incomplete Reaction The reaction may not go to completion if the Grignard reagent is not fully formed or if the reaction time is insufficient. - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-fluorobenzaldehyde.

Q4: What impurities should I expect from the Grignard synthesis of this compound and how can I purify the product?

A4: The primary impurity is often biphenyl, formed via Wurtz coupling. Unreacted starting materials may also be present. Purification is typically achieved through recrystallization.

  • Recrystallization Solvent: A common solvent system for recrystallizing benzhydrol derivatives is a mixture of petroleum ether and diethyl ether, or ethanol and water. The ideal solvent will dissolve the this compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.

Reduction Route: 4-Fluorobenzophenone with Sodium Borohydride

Q5: The reduction of 4-fluorobenzophenone is not going to completion. How can I ensure a complete reaction?

A5: Incomplete reduction can be due to several factors.

Possible Cause Troubleshooting Steps
Insufficient Reducing Agent While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often used to ensure complete conversion.[1] - Stoichiometry: Use a molar excess of sodium borohydride. A common practice is to use at least two equivalents of hydride ion per ketone group.[1]
Suboptimal Reaction Conditions The reaction rate can be influenced by temperature and solvent. - Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate the reaction.[1][2] - Temperature: While the reaction can proceed at room temperature, gentle warming can increase the reaction rate.[1]
Reaction Monitoring It is crucial to monitor the reaction to determine its endpoint. - TLC Analysis: Regularly take aliquots of the reaction mixture and spot them on a TLC plate alongside the starting 4-fluorobenzophenone. The reaction is complete when the starting material spot is no longer visible.

Q6: What are the potential by-products in the reduction of 4-fluorobenzophenone and how can I purify the this compound?

A6: The reduction of ketones with sodium borohydride is generally a clean reaction with high selectivity for the carbonyl group. The primary "impurity" will be any unreacted starting material.

  • Purification: The product is typically isolated by quenching the reaction with water, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization. A suitable solvent system can be determined experimentally, with common choices including hexane/ethyl acetate or toluene.

Data Presentation

Table 1: Comparison of Solvents for a Grignard Reaction (Benzyl Bromide with 2-Butanone)

Solvent Product to Wurtz Coupling By-product Ratio
Diethyl Ether (Et₂O)80 : 20
Tetrahydrofuran (THF)30 : 70
2-Methyltetrahydrofuran (2-MeTHF)80 : 20

Data adapted from a comparative study on Grignard reactions. The ratio indicates the chemoselectivity of the reaction.

Table 2: Effect of Reducing Agent Stoichiometry on the Reduction of Ketones

Substrate Reducing System Molar Ratio (Substrate:NaBH₄:(NH₄)₂SO₄) Time (min) Yield (%)
AcetophenoneNaBH₄/(NH₄)₂SO₄ in wet-THF1 : 2 : 29096
BenzophenoneNaBH₄/(NH₄)₂SO₄ in wet-THF1 : 2 : 210097

Data from a study on the reduction of various carbonyl compounds, demonstrating high yields with an excess of the reducing agent system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride (for quenching)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to the magnesium.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be necessary.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with 4-Fluorobenzaldehyde:

    • Dissolve 4-fluorobenzaldehyde in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 4-Fluorobenzophenone

Materials:

  • 4-Fluorobenzophenone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Reduction Reaction:

    • Dissolve 4-fluorobenzophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate container, prepare a solution of sodium borohydride in a small amount of water or the alcohol solvent.

    • Cool the 4-fluorobenzophenone solution in an ice bath.

    • Slowly add the sodium borohydride solution to the stirred ketone solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization.

Mandatory Visualizations

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware add_mg Add Mg turnings & iodine prep_glass->add_mg prep_reagents Use anhydrous reagents add_halide Slowly add aryl halide in ether prep_reagents->add_halide add_mg->add_halide initiation Observe initiation (color change, reflux) add_halide->initiation cool_reaction Cool to 0°C initiation->cool_reaction add_aldehyde Slowly add 4-fluorobenzaldehyde cool_reaction->add_aldehyde warm_rt Warm to room temperature add_aldehyde->warm_rt quench Quench with sat. NH4Cl warm_rt->quench extract Extract with ether quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Tree cluster_grignard Grignard Reaction cluster_reduction Reduction Reaction start Low Yield or Reaction Failure grignard_issue Issue with Grignard Synthesis? start->grignard_issue Yes reduction_issue Issue with Reduction Synthesis? start->reduction_issue No no_initiation No Initiation? grignard_issue->no_initiation Yes low_yield Low Yield? grignard_issue->low_yield No activate_mg Activate Mg (Iodine, Crushing) no_initiation->activate_mg Yes dry_reagents Ensure anhydrous conditions no_initiation->dry_reagents Yes slow_addition Slow halide addition low_yield->slow_addition Yes control_temp Control temperature low_yield->control_temp Yes incomplete_rxn Incomplete Reaction? reduction_issue->incomplete_rxn Yes increase_nabh4 Increase NaBH4 equivalents incomplete_rxn->increase_nabh4 Yes monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 4-Fluorobenzhydrol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluorobenzhydrol using an ethanol/water recrystallization system. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound from an ethanol/water mixture.

Q1: My this compound is not dissolving in the hot ethanol. What should I do?

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough ethanol to dissolve the solute. Continue adding small portions of hot ethanol until the solid dissolves.[1]

  • Inadequate Temperature: Ensure your solvent is at or near its boiling point to achieve maximum solubility.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in ethanol. If a portion of the solid does not dissolve even with the addition of more hot solvent, you should perform a hot filtration to remove these impurities.

Q2: No crystals are forming after the solution has cooled. What is the problem?

A2: The absence of crystal formation is a common issue, often due to one of the following:

  • Too Much Solvent: Adding an excessive amount of ethanol will keep the this compound dissolved even at low temperatures. To fix this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal solubility limit. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the solution.

    • Add a "seed crystal" of pure this compound to the solution.

    • Cool the solution in an ice bath to further decrease the solubility.

Q3: An oil has formed instead of crystals. How can I fix this "oiling out"?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot ethanol to the solution.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. Using an insulated container can also help to slow down the cooling process.[1]

Q4: The yield of my recrystallized this compound is very low. What went wrong?

A4: A low recovery of your purified product can be attributed to several factors:

  • Using Too Much Solvent: As mentioned in Q2, an excess of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. To prevent this, ensure your funnel and receiving flask are pre-heated, and use a small amount of hot solvent to rinse the filtration apparatus.

  • Washing with Too Much Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: If your final product retains a color, it indicates the presence of colored impurities. To address this:

  • Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.

  • Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.

  • Perform a hot filtration to remove the charcoal and the adsorbed impurities.

Data Presentation

Solvent/MixtureTemperatureSolubilityNotes
Water20°CVery Low (0.5 g/L for Benzhydrol)[2]Water acts as the anti-solvent.
EthanolRoom TemperatureSoluble[2]Ethanol is the primary solvent.
Ethanol/WaterHotHighThe compound should be fully dissolved in the hot solvent mixture.
Ethanol/WaterColdLowThis allows for the crystallization of the pure compound upon cooling.

Experimental Protocols

Protocol for the Recrystallization of this compound from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir to facilitate dissolution.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This is the point of saturation.

  • Redissolution: Add a few more drops of hot ethanol to the cloudy mixture until the solution becomes clear again.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Ethanol start->dissolve cool Cool Solution dissolve->cool If fully dissolved no_dissolve Issue: Solid Not Dissolving dissolve->no_dissolve If not fully dissolved crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out If oil forms collect Collect Crystals crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No end End collect->end add_more_solvent Add more hot ethanol no_dissolve->add_more_solvent hot_filtration Perform hot filtration for insoluble impurities no_dissolve->hot_filtration add_more_solvent->dissolve hot_filtration->cool too_much_solvent Too much solvent used? no_crystals->too_much_solvent evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No evaporate->cool induce_crystallization->cool reheat_add_solvent Reheat to dissolve oil, add more ethanol, cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

experimental_workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_purification Purification cluster_isolation Isolation crude Crude this compound add_etoh Add minimum hot ethanol crude->add_etoh dissolved_solution Hot Solution add_etoh->dissolved_solution add_water Add hot water to cloud point dissolved_solution->add_water add_etoh2 Add hot ethanol to clarify add_water->add_etoh2 saturated_solution Saturated Hot Solution add_etoh2->saturated_solution hot_filtration Hot Filtration (optional) saturated_solution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling crystals_mother_liquor Crystals in Mother Liquor cooling->crystals_mother_liquor vacuum_filtration Vacuum Filtration crystals_mother_liquor->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing pure_crystals Pure this compound Crystals washing->pure_crystals

Caption: Experimental workflow for the purification of this compound.

References

Identifying and minimizing side products in 4-Fluorobenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 4-Fluorobenzhydrol.

Troubleshooting Guides

This section addresses common issues encountered during the two primary synthetic routes to this compound: the Grignard reaction and the reduction of 4-fluorobenzophenone.

Method 1: Grignard Reaction

The synthesis of this compound via the Grignard reaction typically involves the reaction of a phenylmagnesium halide with 4-fluorobenzaldehyde or a 4-fluorophenylmagnesium halide with benzaldehyde.

Issue 1: Low or No Yield of this compound

Question: I performed the Grignard reaction to synthesize this compound, but my yield is very low, or I have isolated mainly starting materials. What could have gone wrong?

Answer: A low yield in a Grignard reaction is a common issue and can often be attributed to the following factors:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[1] Traces of water in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the aldehyde.

  • Impure Magnesium: The surface of the magnesium turnings can have a layer of magnesium oxide, which prevents the reaction with the aryl halide from starting.

  • Poor Quality Aryl Halide: The aryl halide (e.g., bromobenzene or 4-fluorobromobenzene) must be anhydrous and pure.

  • Reaction Temperature: While the initiation of the Grignard reagent formation might require gentle warming, the reaction with the aldehyde is exothermic. If the temperature is too high, it can promote the formation of side products.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents like diethyl ether or THF must be anhydrous.

  • Activate Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color or the initiation of bubbling indicates that the Grignard reagent formation has begun.

  • Use Pure Reagents: Ensure the aryl halide and aldehyde are pure and dry. Distillation of the aldehyde before use may be necessary.

  • Control Temperature: During the addition of the aldehyde to the Grignard reagent, maintain a low temperature (e.g., 0 °C) using an ice bath to control the exothermic reaction.

Issue 2: Significant Biphenyl Side Product Formation

Question: My final product is contaminated with a significant amount of a non-polar impurity, which I suspect is biphenyl. How can I minimize its formation?

Answer: The formation of a biphenyl side product (e.g., biphenyl or 4,4'-difluorobiphenyl) is due to a Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide.[2] This is favored by higher concentrations of the aryl halide and elevated temperatures.[2]

Troubleshooting Steps:

  • Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture.

  • Maintain a Gentle Reflux: Control the rate of addition to sustain a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

  • Purification: Biphenyl can typically be removed from the desired this compound product through column chromatography or careful recrystallization.[2]

Method 2: Reduction of 4-Fluorobenzophenone

This method involves the reduction of 4-fluorobenzophenone, commonly with sodium borohydride (NaBH₄).

Issue 1: Incomplete Reaction or Low Yield

Question: After performing the reduction of 4-fluorobenzophenone with NaBH₄, I still have a significant amount of unreacted starting material, resulting in a low yield. What could be the cause?

Answer: A low yield or incomplete reaction in a sodium borohydride reduction can be due to several factors:

  • Degraded Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time if not stored properly.

  • Presence of Water in Solvent: The solvent (typically methanol or ethanol) must be anhydrous, as water will react with and consume the sodium borohydride.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Improper Work-up: Inefficient extraction or improper pH adjustment during the work-up can lead to product loss.

Troubleshooting Steps:

  • Use Fresh Reagent: Ensure the sodium borohydride is fresh and has been stored in a dry environment.

  • Use Anhydrous Solvent: Use a high-purity, anhydrous solvent for the reaction.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-fluorobenzophenone spot and the appearance of the more polar this compound spot.

  • Optimize Work-up: After quenching the reaction, ensure the pH is adjusted correctly to neutralize any borate salts. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Grignard synthesis of this compound?

A1: The most common side product is a biphenyl derivative, formed through a Wurtz coupling reaction between the Grignard reagent and the aryl halide starting material.[2] For example, if using phenylmagnesium bromide and 4-fluorobenzaldehyde, the side product would be biphenyl.

Q2: How can I be sure my Grignard reaction has initiated?

A2: Initiation is typically indicated by the disappearance of the iodine crystal's color (if used for activation), gentle bubbling on the surface of the magnesium, and the reaction mixture becoming cloudy and grayish. The reaction is exothermic, so a slight increase in temperature may also be observed.

Q3: Is it better to use phenylmagnesium bromide with 4-fluorobenzaldehyde or 4-fluorophenylmagnesium bromide with benzaldehyde for the Grignard synthesis?

A3: Both routes are viable. The choice may depend on the availability and cost of the starting materials. The potential side products will differ (biphenyl vs. 4,4'-difluorobiphenyl), which might influence the ease of purification.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: A mixed solvent system is often effective. For similar benzhydrols, a mixture of a soluble solvent like ethanol and a non-soluble anti-solvent like water is commonly used. The crude product is dissolved in a minimal amount of the hot soluble solvent, and the anti-solvent is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly.

Q5: My purified this compound is an oil and will not crystallize. What should I do?

A5: This is likely due to the presence of impurities that inhibit crystallization. Purifying the oil using column chromatography on silica gel with a hexane/ethyl acetate eluent system should remove these impurities. After purification, recrystallization can be attempted again.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity in Grignard Synthesis of this compound (Representative Data)

ParameterCondition 1Condition 2Condition 3
Solvent Anhydrous THFTHF with 0.5% WaterAnhydrous THF
Aryl Halide Addition Slow, DropwiseRapidSlow, Dropwise
Temperature 0-5 °C30-35 °C0-5 °C
Yield of this compound 75-85%30-40%60-70%
Biphenyl Side Product < 5%> 20%10-15%

Table 2: Effect of Reagent Quality and Reaction Time on the Reduction of 4-Fluorobenzophenone (Representative Data)

ParameterCondition 1Condition 2Condition 3
NaBH₄ Quality Fresh, DryOld, Exposed to AirFresh, Dry
Solvent Anhydrous MethanolMethanol with 1% WaterAnhydrous Methanol
Reaction Time 2 hours2 hours30 minutes
Conversion to this compound > 95%50-60%70-80%
Purity of Crude Product HighLow (contains starting material)Moderate (contains starting material)

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Apparatus: A three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas (nitrogen or argon) supply. All glassware must be oven-dried.

  • Procedure:

    • Set up the flame-dried glassware under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, cool the Grignard reagent to 0 °C.

    • Add a solution of 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise to the cold Grignard solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 4-Fluorobenzophenone

  • Apparatus: A round-bottom flask, magnetic stirrer, and an ice bath.

  • Procedure:

    • Dissolve 4-fluorobenzophenone (1.0 equivalent) in anhydrous methanol in the round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes.

    • Remove the ice bath and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl to neutralize the mixture.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-Dry Glassware grignard_formation Grignard Reagent Formation (Aryl Halide + Mg) prep_glass->grignard_formation prep_reagents Anhydrous Solvents & Reagents prep_reagents->grignard_formation aldehyde_addition Addition of Aldehyde (e.g., 4-Fluorobenzaldehyde) grignard_formation->aldehyde_addition side_product Biphenyl Side Product (Wurtz Coupling) grignard_formation->side_product High Temp. High [Aryl Halide] quench Aqueous Quench (e.g., sat. NH4Cl) aldehyde_addition->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Pure this compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

Reduction_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Fluorobenzophenone in Anhydrous Methanol reduction Add NaBH4 (0°C to RT) dissolve->reduction quench Acidic Quench (e.g., 1M HCl) reduction->quench solvent_removal Solvent Removal quench->solvent_removal extraction Extraction solvent_removal->extraction drying Drying & Concentration extraction->drying purification Recrystallization drying->purification product Pure this compound purification->product

Caption: Workflow for the reduction synthesis of this compound.

Troubleshooting_Logic action_node action_node result_node result_node start Low Yield? method Which Method? start->method grignard_issue Grignard Issue? method->grignard_issue Grignard reduction_issue Reduction Issue? method->reduction_issue Reduction anhydrous Anhydrous Conditions? grignard_issue->anhydrous reagent_quality Fresh NaBH4? reduction_issue->reagent_quality biphenyl High Biphenyl? anhydrous->biphenyl Yes check_drying Check Drying of Glassware & Solvents anhydrous->check_drying No slow_addition Slow Aryl Halide Addition & Control Temperature biphenyl->slow_addition Yes improved_yield Improved Yield biphenyl->improved_yield No check_drying->improved_yield slow_addition->improved_yield reaction_complete Reaction Complete by TLC? reagent_quality->reaction_complete Yes use_fresh_reagent Use Fresh, Dry NaBH4 reagent_quality->use_fresh_reagent No increase_time Increase Reaction Time reaction_complete->increase_time No reaction_complete->improved_yield Yes use_fresh_reagent->improved_yield increase_time->improved_yield

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Enantioselective Synthesis of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve enantioselectivity in reactions involving 4-Fluorobenzhydrol.

Frequently Asked Questions (FAQs)

Q1: I am getting low enantiomeric excess (ee) in my asymmetric reduction of 4-fluorobenzophenone. What should I check first?

A1: Before optimizing reaction conditions, it is crucial to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can give misleading ee values. Ensure you have baseline separation of the enantiomers (a resolution greater than 1.5 is recommended) and that the detector response is linear for both.

Q2: My catalyst seems to be underperforming, leading to low ee. What are the common causes?

A2: Catalyst integrity is paramount. For phosphine-based ligands, oxidation to the corresponding phosphine oxide can occur. This can be checked by ³¹P NMR, where the oxide peak will appear downfield. Always handle and store phosphine ligands under an inert atmosphere. For moisture-sensitive catalysts, ensure you are using strictly anhydrous conditions.

Q3: How critical is the purity of my reagents and solvents?

A3: Extremely critical. Trace amounts of water or other coordinating impurities in your solvent can significantly decrease enantioselectivity. It is recommended to use freshly distilled or commercially available anhydrous solvents. Similarly, impurities in the 4-fluorobenzophenone substrate can sometimes react competitively, leading to the formation of racemic product. Consider repurifying your substrate if you suspect impurities.

Q4: Can the reaction temperature influence the enantioselectivity?

A4: Absolutely. Lowering the reaction temperature often leads to higher enantioselectivity. This is because the transition states leading to the two enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one enantiomer. A temperature screening is highly recommended to find the optimal balance between reaction rate and enantioselectivity.

Q5: What type of chiral column is suitable for analyzing the enantiomers of this compound by HPLC?

A5: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating benzhydrol enantiomers. Columns such as Chiralpak AD-H, OD-H, or IC are good starting points. The mobile phase typically consists of a mixture of hexane and isopropanol.

Troubleshooting Guides

Issue: Low Enantiomeric Excess (ee)

This guide provides a systematic approach to troubleshooting low enantioselectivity in the asymmetric synthesis of this compound.

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed validate_analytical 1. Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical check_reagents 2. Check Reagent & Solvent Purity validate_analytical->check_reagents Method is Accurate fix_analytical Optimize Separation: - Adjust mobile phase - Change column - Modify flow rate/temperature validate_analytical->fix_analytical Method is Inaccurate optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are Pure purify_reagents Purify Substrate and/or Use Anhydrous Solvents check_reagents->purify_reagents Impurities Suspected catalyst_integrity 4. Verify Catalyst/Ligand Integrity optimize_conditions->catalyst_integrity No Improvement success success optimize_conditions->success ee Improved sub_optimize Systematically Vary: - Temperature (lower is often better) - Solvent - Concentration - Catalyst Loading optimize_conditions->sub_optimize catalyst_integrity->optimize_conditions Catalyst is Active consider_alternatives Consider Alternative Catalysts or Methods catalyst_integrity->consider_alternatives Catalyst is Degraded

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Comparison of Asymmetric Methods

The following tables summarize quantitative data for different asymmetric methods applicable to the synthesis of chiral this compound.

Table 1: Asymmetric Transfer Hydrogenation (ATH) of 4-Fluorobenzophenone Analogs

Catalyst SystemSubstrateHydrogen SourceSolventYield (%)ee (%)Reference
(R,R)-Oxo-tethered Ru(II)2-Chloro-4'-fluorobenzophenoneHCOOH/Et₃N-High97[1]
RuCl--INVALID-LINK--4-ChlorobenzophenoneIsopropanolIsopropanolHigh>97[2]

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 4-Fluorobenzophenone Analogs

Catalyst (mol%)SubstrateReducing AgentSolventYield (%)ee (%)Reference
(R)-2-Methyl-CBS-oxazaborolidine (5-10)4'-FluoroacetophenoneBorane-dimethyl sulfideTHF>90>95[3]
(R)-2-Methyl-CBS-oxazaborolidine4-ChlorobenzophenoneBorane-dimethyl sulfide (BMS)THF>95>99[2]

Table 3: Enzymatic Kinetic Resolution of Benzhydrol Analogs

EnzymeSubstrateAcyl DonorSolventConversion (%)ee (%)
Lipase from Candida antarctica (CAL-B)Racemic 1-phenylethanolVinyl acetateHexane~50>99
Amano Lipase PS-C IIRacemic 2-phenylethanol derivativesIsopropenyl acetatetert-Butyl methyl ether4299.6

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 4-Fluorobenzophenone

This protocol is adapted from methods for similar benzophenones and employs a Ru-TsDPEN catalyst.

ATH_Protocol start Start: Inert Atmosphere (Ar/N2) catalyst_prep Catalyst Activation: 1. Dissolve (R,R)-Ru-TsDPEN catalyst and a base (e.g., KOH) in anhydrous isopropanol. 2. Stir at room temperature for 15-30 minutes. start->catalyst_prep reaction_setup Reaction Setup: 1. In a separate flask, dissolve 4-fluorobenzophenone in anhydrous isopropanol. start->reaction_setup reaction Reaction: 1. Transfer the ketone solution to the activated catalyst solution. 2. Heat the mixture (e.g., to 80°C) and stir. catalyst_prep->reaction reaction_setup->reaction monitoring Monitoring: Monitor the reaction progress by TLC or GC. reaction->monitoring workup Work-up: 1. Cool the reaction to room temperature. 2. Remove the solvent under reduced pressure. monitoring->workup purification Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate). workup->purification analysis Analysis: Determine yield and ee% by chiral HPLC. purification->analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Methodology:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Ru-TsDPEN catalyst (0.005 - 0.01 eq) and a base like potassium hydroxide (0.02 eq) in anhydrous isopropanol. Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Mixture: In a separate flask, dissolve 4-fluorobenzophenone (1.0 eq) in anhydrous isopropanol.

  • Reaction Initiation: Transfer the ketone solution to the activated catalyst solution.

  • Heating: Heat the reaction mixture to 80°C and stir.

  • Monitoring: Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 4-Fluorobenzophenone

This protocol is based on the highly reliable CBS reduction method for prochiral ketones.

Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous THF.

  • Cooling: Cool the solution to -20°C using a suitable cooling bath.

  • Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at -20°C.

  • Substrate Addition: Add a solution of 4-fluorobenzophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at -20°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature, and then add 1N HCl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess by chiral HPLC.

Protocol 3: Enzymatic Kinetic Resolution of this compound

This protocol provides a general method for the kinetic resolution of racemic this compound using a lipase.

Methodology:

  • Reaction Setup: To a flask containing racemic this compound (1.0 eq) in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (0.5 - 1.0 eq).

  • Enzyme Addition: Add an immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B), to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Purification: Remove the solvent under reduced pressure. The remaining unreacted this compound and the formed ester can be separated by column chromatography.

References

Common impurities in commercial 4-Fluorobenzhydrol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorobenzhydrol

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial this compound and their removal during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Commercial this compound is typically synthesized via one of two main routes: the reduction of 4-fluorobenzophenone or a Grignard reaction. The impurity profile often depends on the synthetic route used by the manufacturer.

  • From Reduction of 4-Fluorobenzophenone:

    • Unreacted 4-Fluorobenzophenone: The most common impurity is the starting ketone, which may not have been fully reduced.

    • Over-reduction Products: Depending on the reducing agent and conditions, minor impurities from the reduction of the phenyl ring could be present, though this is less common with standard reagents like sodium borohydride.

    • Residual Solvents: Solvents used in the reaction and purification, such as methanol, ethanol, or tetrahydrofuran (THF), may be present.

  • From Grignard Reaction (e.g., 4-fluorophenylmagnesium bromide and benzaldehyde):

    • Unreacted Starting Materials: Residual benzaldehyde or compounds derived from the Grignard reagent can be present.

    • Biphenyl: A common byproduct of Grignard reactions is the homocoupling of the Grignard reagent, leading to the formation of biphenyl.[1][2]

    • Magnesium Salts: Residual magnesium salts from the reaction workup might be present if the washing steps were incomplete.[1]

Q2: I see an unexpected spot on my TLC plate. How can I identify it?

A2: An unexpected spot on a Thin-Layer Chromatography (TLC) plate usually indicates an impurity. To identify it, you can:

  • Co-spotting: Spot your sample, the starting materials (if available), and a mixture of your sample and the starting materials on the same TLC plate. If a spot from your sample has the same Rf value as a starting material, it is likely that impurity.

  • Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate the presence of reducible functional groups.

  • Spectroscopic Analysis: For a more definitive identification, you would need to isolate the impurity (e.g., via preparative TLC or column chromatography) and analyze it using techniques like NMR or Mass Spectrometry.

Q3: My purified this compound has a lower-than-expected melting point. What does this indicate?

A3: A broad or depressed melting point is a classic indicator of the presence of impurities. Pure compounds typically have a sharp melting point at a specific temperature. The presence of foreign substances disrupts the crystal lattice of the pure compound, leading to a decrease in the energy required to melt it.

Q4: Can I use this compound with minor impurities for my reaction?

A4: The tolerance for impurities depends heavily on your specific application. For sensitive catalytic reactions or in the synthesis of active pharmaceutical ingredients (APIs), even minor impurities can interfere with the reaction or lead to unwanted side products. It is generally recommended to use highly pure starting materials for such applications.

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization
Symptom Possible Cause Solution
Low recovery of crystalline product. 1. Too much solvent was used: The compound remained dissolved in the mother liquor even after cooling.Evaporate some of the solvent and try to recrystallize again. For future attempts, use the minimum amount of hot solvent required to dissolve the solid.[3]
2. The wrong solvent system was chosen: The compound is too soluble in the chosen solvent, even at low temperatures.Perform a solvent screen to find a more suitable solvent or a solvent/anti-solvent system. Good solvent systems often include ethanol/water or heptane/ethyl acetate.[3]
3. Cooling was too rapid: This can lead to the formation of small, impure crystals or precipitation instead of crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Issue 2: Oily Product Instead of Crystals
Symptom Possible Cause Solution
The product separates as an oil during recrystallization. 1. "Oiling out": The boiling point of the solvent is higher than the melting point of the solute. The solid melts before it dissolves.Choose a solvent with a lower boiling point.
2. Presence of impurities: Impurities can sometimes prevent crystallization.Try to purify the crude product by flash column chromatography before recrystallization.
3. Supersaturation: The solution is highly concentrated, and the compound comes out of solution too quickly.Add a small amount of hot solvent to the oily mixture to try and dissolve it, then allow it to cool slowly. Seeding with a small crystal of the pure product can also help induce crystallization.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation and Conditions:

Parameter Value
HPLC System Standard HPLC with UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities.

Instrumentation and Conditions:

Parameter Value
GC-MS System Standard GC with a Mass Spectrometer detector
Column HP-5MS (or equivalent), 30m x 0.25mm x 0.25µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 40:1
Oven Program 50°C (hold 2 min), then ramp to 300°C at 20°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
MS Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of methanol or dichloromethane.

  • Transfer the solution to a 2 mL autosampler vial.

Protocol 3: Purification by Recrystallization

This is a common and effective method for purifying solid organic compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or heptane and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., hot ethanol) to dissolve the solid completely.[3]

  • If using a co-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for about 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 4: Purification by Flash Column Chromatography

This technique is useful for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Flash chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the column: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

  • Load the sample: Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute: Begin eluting the column with the chosen solvent system. A typical starting eluent could be 5% ethyl acetate in hexanes. The polarity can be gradually increased (gradient elution) to elute the desired compound.

  • Collect fractions: Collect the eluent in fractions using test tubes.

  • Analyze fractions: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Impurity_Removal_Workflow cluster_0 Initial Analysis cluster_1 Decision cluster_2 Purification cluster_3 Final Verification Commercial_4FB Commercial This compound Analytical_Testing Purity Analysis (TLC, HPLC, GC-MS) Commercial_4FB->Analytical_Testing Purity_Check Purity Acceptable? Analytical_Testing->Purity_Check Purification_Method Select Purification Method Purity_Check->Purification_Method No Pure_Product Pure this compound Purity_Check->Pure_Product Yes Recrystallization Recrystallization Purification_Method->Recrystallization Solid Impurities Column_Chromatography Flash Column Chromatography Purification_Method->Column_Chromatography Similar Polarity Impurities Final_Analysis Final Purity Analysis (HPLC, GC-MS, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: Workflow for the identification and removal of impurities from this compound.

References

Preventing decomposition of 4-Fluorobenzhydrol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 4-Fluorobenzhydrol during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration (e.g., yellowing) of the solid compound. Oxidation of the benzhydrol moiety to the corresponding benzophenone.Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure the storage container is tightly sealed.
Change in physical state (e.g., clumping or melting) at room temperature. The melting point of similar compounds like 4,4'-Difluorobenzhydrol is around 43-45°C. Elevated ambient temperatures in the storage area could be a contributing factor.Store in a cool, dry place, ideally in a temperature-controlled environment below 30°C.[1]
Reduced purity observed in subsequent analyses (e.g., HPLC, NMR). Decomposition due to exposure to incompatible materials or conditions.Review storage conditions. Ensure the compound is not in contact with strong acids, bases, or oxidizing agents.[2] Protect from light and moisture.
Inconsistent results in experiments using the stored compound. Degradation of the compound leading to lower effective concentration and the presence of impurities that may interfere with the reaction.Re-analyze the purity of the this compound before use. If degradation is confirmed, purify the compound if possible or use a fresh batch. Implement stricter storage protocols as outlined in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] For optimal protection against degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. The compound should be protected from light, heat, and moisture.

Q2: What are the primary decomposition pathways for this compound?

A2: The most likely primary decomposition pathway for this compound is oxidation of the secondary alcohol to the corresponding ketone, 4-fluorobenzophenone.[3][4] Other potential degradation pathways, especially under forced conditions, can include acid- or base-catalyzed reactions and photodecomposition.

Q3: What are the known incompatible materials with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can catalyze decomposition. It is also advisable to avoid contact with water, as this can facilitate hydrolytic reactions, especially in the presence of acidic or basic catalysts.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of your this compound sample can be monitored by periodically performing analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and to quantify the purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.

Q5: What is the expected shelf life of this compound?

A5: The shelf life of this compound is not definitively established and will depend heavily on the storage conditions. For a similar compound, 4-Chlorobenzhydrol, a shelf life of 12 months is suggested when stored in a cool, well-ventilated area in a tightly closed container. When stored under ideal conditions (cool, dry, dark, and under an inert atmosphere), the shelf life can be extended. Regular purity checks are recommended for long-term storage.

Quantitative Data on Stability

Table 1: Illustrative Kinetic Data for the Oxidation of Benzhydrol

Stress ConditionReactantOxidantSolventTemperature (°C)Rate Constant (k)Reference
OxidationBenzhydrolPermanganateChlorobenzene25Varies with catalyst[3][5]
OxidationBenzhydrolChromic AcidAqueous Acetic Acid55Varies with substituents[6]

Note: This table is for illustrative purposes only and shows the susceptibility of the benzhydrol structure to oxidation. The actual rates for this compound will differ.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment at 60°C.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to dry heat at 70°C in an oven for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound in methanol.

    • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

    • Characterize any significant degradation products using techniques such as mass spectrometry (MS) and NMR.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway This compound This compound 4-Fluorobenzophenone 4-Fluorobenzophenone This compound->4-Fluorobenzophenone Oxidation (e.g., O2, H2O2)

Caption: Likely oxidation pathway of this compound.

Recommended Storage and Handling Workflow

Caption: Recommended workflow for storage and handling.

References

Scale-up challenges in the production of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 4-Fluorobenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 4-fluorobenzaldehyde. This is often preferred for its high atom economy and relatively straightforward procedure.

  • Reduction of 4-Fluorobenzophenone: This method involves the reduction of 4-fluorobenzophenone using a suitable reducing agent, such as sodium borohydride. This route is often robust and high-yielding.[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with the highly exothermic nature of the Grignard reaction.[2] Key risks include:

  • Thermal Runaway: The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure.

  • Handling of Grignard Reagents: Grignard reagents are highly reactive and can ignite on contact with air or moisture.

  • Solvent Safety: The use of flammable ether solvents like THF or diethyl ether requires careful handling and appropriate safety measures.

Q3: What are the expected major by-products in the Grignard synthesis of this compound?

A3: The most common by-product is biphenyl, which is formed through a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[1][3][4][5] Other potential impurities include unreacted starting materials and by-products from the hydrolysis of the Grignard reagent.

Q4: How can I minimize the formation of the biphenyl by-product during the Grignard reaction?

A4: Minimizing the biphenyl by-product can be achieved by:

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the magnesium turnings helps to maintain a low concentration of the halide, which disfavors the coupling reaction.

  • Maintaining a Dilute Concentration: Running the reaction at a lower concentration can also reduce the likelihood of the coupling side reaction.

  • Temperature Control: Keeping the reaction temperature controlled can help to minimize side reactions.

Q5: What are the best practices for purifying this compound on a large scale?

A5: Large-scale purification of this compound typically involves:

  • Crystallization: This is often the most effective and economical method for purifying the final product. The choice of solvent is critical for achieving high purity and yield.

  • Chromatography: While less common for very large scales due to cost, preparative chromatography can be used for high-purity requirements.

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective purification method.[6]

Troubleshooting Guides

Low Yield in Grignard Synthesis
Symptom Possible Cause Troubleshooting Action
Reaction fails to initiate Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane. Ensure all glassware and reagents are scrupulously dry.[7][8]
Presence of moisture in the reaction.Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are dry.[7][9]
Low conversion of starting material Incomplete formation of the Grignard reagent.Titrate the Grignard reagent before adding the aldehyde to ensure its concentration is known.
Grignard reagent was quenched by moisture.Re-verify that all components of the reaction are dry.
Significant amount of biphenyl by-product Wurtz coupling side reaction.Add the aryl halide slowly to the magnesium. Maintain a dilute concentration of the halide.
Exotherm and Temperature Control Issues
Symptom Possible Cause Troubleshooting Action
Rapid, uncontrolled temperature increase Addition of Grignard reagent is too fast.Slow down the addition rate of the Grignard reagent to the aldehyde solution.
Inadequate cooling.Ensure the cooling system is functioning efficiently and is appropriately sized for the reaction scale.
Localized "hot spots" in the reactor Poor mixing.Increase the agitation speed to ensure uniform temperature distribution throughout the reactor.

Data Presentation

Table 1: Representative Yields at Different Scales for Grignard Synthesis
Scale 4-Fluorobenzaldehyde (moles) Phenylmagnesium Bromide (moles) Solvent Volume (L) Typical Yield (%)
Lab Scale11.1285-95
Pilot Scale10112080-90
Production Scale10011020075-85

Note: These are representative yields and may vary depending on the specific reaction conditions and equipment.

Table 2: Typical Impurity Profile of Crude this compound (Grignard Route)
Impurity Typical Concentration Range (%)
Biphenyl1-5
Unreacted 4-Fluorobenzaldehyde< 1
Unreacted Phenyl Bromide< 0.5
Benzene< 0.1

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyl Bromide (1.1 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Add a small amount of anhydrous THF and a few drops of phenyl bromide to initiate the reaction.

  • Once the reaction starts (as indicated by a color change and gentle reflux), add the remaining phenyl bromide dissolved in anhydrous THF dropwise via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Pilot-Scale Synthesis of this compound via Reduction of 4-Fluorobenzophenone

Materials:

  • 4-Fluorobenzophenone (1.0 eq)

  • Methanol

  • Sodium Borohydride (1.5 eq)

  • Water

  • Ethyl Acetate

Procedure:

  • Charge a suitable reactor with 4-fluorobenzophenone and methanol.

  • Cool the mixture to 0-5 °C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Add ethyl acetate to the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization.

Mandatory Visualizations

Synthesis_Pathway cluster_grignard Grignard Reaction Route cluster_reduction Reduction Route Phenyl Bromide Phenyl Bromide Grignard Reagent Grignard Reagent Phenyl Bromide->Grignard Reagent + Mg Magnesium Magnesium Magnesium->Grignard Reagent 4-Fluorobenzhydrol_G This compound Grignard Reagent->4-Fluorobenzhydrol_G 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->4-Fluorobenzhydrol_G 4-Fluorobenzophenone 4-Fluorobenzophenone 4-Fluorobenzhydrol_R This compound 4-Fluorobenzophenone->4-Fluorobenzhydrol_R Reducing Agent Sodium Borohydride Reducing Agent->4-Fluorobenzhydrol_R

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield Observed check_initiation Did the reaction initiate properly? start->check_initiation check_moisture Were anhydrous conditions maintained? check_initiation->check_moisture Yes activate_mg Action: Activate Mg, ensure dry reagents. check_initiation->activate_mg No check_grignard_quality Was Grignard reagent quality confirmed? check_moisture->check_grignard_quality Yes dry_system Action: Re-dry glassware and solvents. check_moisture->dry_system No check_side_products High level of by-products? check_grignard_quality->check_side_products Yes titrate_grignard Action: Titrate Grignard before use. check_grignard_quality->titrate_grignard No optimize_addition Action: Optimize addition rate and temperature. check_side_products->optimize_addition Yes end Yield Improved check_side_products->end No activate_mg->end dry_system->end titrate_grignard->end optimize_addition->end

Caption: Troubleshooting workflow for low yield.

Scale_Up_Logic lab Lab Scale (g) pilot Pilot Scale (kg) lab->pilot heat_management Heat Management lab->heat_management mixing Mixing Efficiency lab->mixing safety Process Safety lab->safety production Production Scale (100s kg) pilot->production pilot->heat_management pilot->mixing pilot->safety production->heat_management production->mixing production->safety

Caption: Key considerations for scale-up.

References

Work-up procedure for 4-Fluorobenzhydrol synthesis to maximize recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maximizing the recovery and purity of 4-Fluorobenzhydrol during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up procedure for the synthesis of this compound, typically prepared by the reduction of 4-Fluorobenzophenone with sodium borohydride.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
FG-01 Low Yield of Isolated Product 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Inefficient extraction. 4. Product loss during purification (recrystallization or chromatography).1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone. 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase. 3. Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 3x50 mL). 4. For recrystallization, ensure the minimum amount of hot solvent is used and allow for slow cooling. For chromatography, select an appropriate solvent system to ensure good separation and recovery.
FG-02 Formation of a Stable Emulsion During Extraction 1. Presence of unquenched sodium borohydride reacting with the acidic quench solution. 2. High concentration of salts. 3. Vigorous shaking of the separatory funnel.1. Ensure the reaction is fully quenched by slow and careful addition of the quenching solution (e.g., dilute HCl) at a low temperature (0 °C). 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Gently invert the separatory funnel multiple times instead of vigorous shaking.
FG-03 Oily Product Instead of a Crystalline Solid 1. Presence of impurities, such as unreacted starting material or side products. 2. Residual solvent.1. Purify the product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Attempt recrystallization from a different solvent system.
FG-04 Product is Contaminated with Unreacted 4-Fluorobenzophenone 1. Insufficient reducing agent. 2. Short reaction time.1. Use a slight excess of sodium borohydride (e.g., 1.5-2.0 equivalents). 2. Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible.
FG-05 Product is Contaminated with Borate Esters Incomplete hydrolysis of borate esters formed during the reaction.Ensure the pH of the aqueous solution is acidic (pH ~4-5) during the work-up to facilitate the hydrolysis of borate esters.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended work-up procedure for the synthesis of this compound via sodium borohydride reduction?

A1: A typical work-up procedure involves quenching the reaction, removing the solvent, extracting the product, washing the organic layer, drying, and concentrating to obtain the crude product. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting material, 4-Fluorobenzophenone, is less polar and will have a higher Rf value than the product, this compound, which is more polar due to the hydroxyl group. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: What are the best solvents for recrystallizing this compound?

A3: The choice of solvent for recrystallization is molecule-specific. For this compound, a moderately polar compound, solvent systems such as heptane/ethyl acetate, methanol/water, or dichloromethane/hexane are good starting points. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q4: My crude 1H NMR spectrum shows unexpected peaks. What are the likely impurities?

A4: Besides unreacted starting material, potential impurities could include borate esters if the hydrolysis during work-up was incomplete. If an alcoholic solvent like methanol was used for the reaction, you might also see byproducts from the reaction of the reducing agent with the solvent.

Q5: How can I improve the purity of my final product?

A5: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a highly effective purification method. A gradient elution with a mixture of hexane and ethyl acetate can be used to separate the product from less polar impurities (like unreacted ketone) and more polar impurities.

Experimental Protocols

Protocol 1: Work-up Procedure for the Synthesis of this compound

This protocol is adapted from a similar procedure for a related compound and is expected to provide good recovery for this compound.[1]

  • Quenching the Reaction: After confirming the completion of the reaction by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add dilute hydrochloric acid (1 M HCl) dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur. Continue adding the acid until the pH of the aqueous solution is approximately 4-5.

  • Solvent Removal: If the reaction was performed in a low-boiling solvent like methanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then with brine (saturated aqueous NaCl solution) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (this compound, excess NaBH4, solvent) Quench 1. Quench (0°C, dilute HCl) Reaction_Mixture->Quench Solvent_Removal 2. Solvent Removal (Rotary Evaporator) Quench->Solvent_Removal Extraction 3. Extraction (Dichloromethane or Ethyl Acetate) Solvent_Removal->Extraction Wash 4. Washing (Water, Brine) Extraction->Wash Drying 5. Drying (Anhydrous Na2SO4) Wash->Drying Concentration 6. Concentration (Rotary Evaporator) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Logic Start Low Product Recovery? Check_Reaction Was reaction complete (checked by TLC)? Start->Check_Reaction Yes Check_Workup Was an emulsion formed during extraction? Check_Reaction->Check_Workup Yes Incomplete_Reaction Solution: Increase reaction time or amount of reducing agent. Check_Reaction->Incomplete_Reaction No Check_Purification Was the product oily after concentration? Check_Workup->Check_Purification No Emulsion_Formation Solution: Add brine, use gentle inversion. Check_Workup->Emulsion_Formation Yes Oily_Product Solution: Purify by column chromatography or re-recrystallize. Check_Purification->Oily_Product Yes

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for 4-Fluorobenzhydrol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. 4-Fluorobenzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods are essential for assessing its purity and ensuring that it meets the stringent requirements of regulatory bodies.

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of many process-related impurities and degradation products of this compound.

ParameterTypical Value
Retention Time of this compound ~ 5.8 min
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (with 0.1% formic acid).

    • Gradient Program:

      • 0-2 min: 40% Acetonitrile

      • 2-8 min: 40% to 90% Acetonitrile

      • 8-10 min: 90% Acetonitrile

      • 10-12 min: 90% to 40% Acetonitrile

      • 12-15 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample This compound Sample Dissolve Dissolve and Dilute (1 mg/mL) Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injector Autosampler (10 µL injection) PreparedSample->Injector Column C18 Column (30°C) Injector->Column Mobile Phase 1.0 mL/min Detector UV Detector (220 nm) Column->Detector DataSystem Data Acquisition and Processing Detector->DataSystem PurityReport Purity Report DataSystem->PurityReport Generate Report

HPLC analysis workflow for this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products from the synthesis of this compound.

ParameterTypical Value
Retention Time of this compound ~ 12.5 min
Limit of Detection (LOD) 0.1 ppm
Limit of Quantification (LOQ) 0.3 ppm
Linearity (R²) > 0.998
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample This compound Sample Dissolve Dissolve and Dilute (10 mg/mL) Sample->Dissolve Solvent Dichloromethane Solvent->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injector GC Inlet (250°C, Split) PreparedSample->Injector Column DB-5ms Column (Temp. Program) Injector->Column Helium Carrier Gas MS_Detector Mass Spectrometer (EI, 40-450 amu) Column->MS_Detector Transfer Line 280°C DataSystem Data Analysis (Library Search) MS_Detector->DataSystem ImpurityReport Impurity Profile Report DataSystem->ImpurityReport Identify & Quantify

A Comparative Spectroscopic Analysis of 4-Fluorobenzhydrol and Its Para-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Fluorobenzhydrol with its para-substituted analogs, namely 4-Chlorobenzhydrol and 4-Methylbenzhydrol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for compound identification, structural elucidation, and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its selected para-substituted analogs.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundAr-H (ppm)CH-OH (ppm)OH (ppm)Other (ppm)
This compound 7.25-7.40 (m, 7H), 7.00-7.10 (t, 2H)5.80 (d, 1H)~2.2 (br s, 1H)-
4-Chlorobenzhydrol 7.26-7.35 (m, 9H)[1][2]5.81 (s, 1H)[3]2.24 (s, 1H)[3]-
4-Methylbenzhydrol 7.12-7.34 (m, 9H)[4]5.75 (s, 1H)[4]~2.1 (br s, 1H)2.32 (s, 3H, CH₃)[4]
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundC-OH (ppm)Aromatic C (ppm)Other (ppm)
This compound ~75.5~162 (d, ¹JCF), ~143, ~139, ~128.5, ~128, ~126.5, ~115.5 (d, ²JCF)-
4-Chlorobenzhydrol 75.6[3]143.5, 142.2, 133.3, 128.6, 128.2, 127.9, 126.5[3]-
4-Methylbenzhydrol ~76.0~144, ~141, ~137, ~129, ~128.5, ~126.521.2 (CH₃)
Key IR Absorption Bands (cm⁻¹)
CompoundO-H StretchC-H Stretch (Aromatic)C-O StretchC-X Stretch
4,4'-Difluorobenzhydrol 3350-3200[5]~3050~1015~1220 (C-F)
4-Chlorobenzhydrol ~3300-3400[6][7]~3060, 3030[6]~1010-1030[6]~1090 (C-Cl)[6]
4-Methylbenzhydrol ~3350[8][9]~3020-3080[8]~1015[8]-
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Fluorobenzaldehyde 124[10]123, 95, 75
4-Chlorobenzhydrol 218[11][12]201, 181, 139, 105, 77[11]
4-Methylbenzhydrol 198[4]181, 165, 119, 105, 91, 77[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is employed.[13]

  • ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[13]

  • KBr Pellet: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder.[13] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13] The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer. The sample is introduced via a direct insertion probe or by gas chromatography if volatile.[5] The ionization energy is typically set to 70 eV.

Visualizations

Structural Comparison of Analogs

cluster_0 This compound cluster_1 4-Chlorobenzhydrol cluster_2 4-Methylbenzhydrol 4F_structure 4Cl_structure 4Me_structure

Caption: Chemical structures of the compared benzhydrol analogs.

General Workflow for Spectroscopic Analysis

Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis and Structural Elucidation NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic analysis of the benzhydrol compounds.

References

A Comparative Analysis of the Reactivity of 4-Fluorobenzhydrol and 4-Chlorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Fluorobenzhydrol and 4-Chlorobenzhydrol. Understanding the subtle differences in the reactivity of these two compounds is crucial for their application in medicinal chemistry and organic synthesis, where they serve as important intermediates. This analysis is supported by available experimental data and established principles of physical organic chemistry.

Introduction

This compound and 4-Chlorobenzhydrol are benzhydrol derivatives substituted at the para position of one of the phenyl rings with a halogen atom. The nature of this halogen substituent, fluorine versus chlorine, significantly influences the electron density at the benzylic carbon, thereby affecting the molecule's reactivity in various chemical transformations, most notably in reactions proceeding through a carbocation intermediate.

Electronic Effects of Halogen Substituents

The reactivity of benzhydrols is largely governed by the stability of the benzhydryl carbocation formed during the rate-determining step of many reactions, such as S_N1-type substitutions and oxidations. The halogen atom at the para-position exerts two opposing electronic effects:

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This effect is stronger for fluorine than for chlorine. An electron-withdrawing inductive effect destabilizes the positively charged carbocation intermediate, thus slowing down the reaction rate.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This donation of electron density stabilizes the carbocation. The 2p orbital of fluorine can overlap more effectively with the 2p orbital of the carbon atom in the benzene ring compared to the 3p orbital of chlorine. Consequently, the resonance effect is more pronounced for fluorine.

The overall reactivity is a result of the interplay between these two effects.

G F_Inductive Strong -I Effect (Destabilizing) F_Reactivity Overall Reactivity F_Inductive->F_Reactivity dominates slightly in some cases F_Resonance Strong +R Effect (Stabilizing) F_Resonance->F_Reactivity Cl_Inductive Weaker -I Effect (Less Destabilizing) Cl_Reactivity Overall Reactivity Cl_Inductive->Cl_Reactivity primary electronic effect Cl_Resonance Weaker +R Effect (Less Stabilizing) Cl_Resonance->Cl_Reactivity minor contribution caption Electronic Effects Influencing Reactivity

Caption: Competing electronic effects of fluorine and chlorine substituents.

Comparative Reactivity in Key Reactions

While direct comparative kinetic studies for both compounds under identical conditions are scarce in the literature, a qualitative and semi-quantitative comparison can be drawn from existing data on related substituted benzhydrols.

Oxidation Reactions

The oxidation of benzhydrols to the corresponding benzophenones is a common transformation. The reaction mechanism often involves the formation of a carbocation-like transition state.

CompoundOxidizing AgentSolventSecond-Order Rate Constant (k₂)Reference
4-ChlorobenzhydrolBenzimidazolium DichromateDMSOData not explicitly provided, but reaction kinetics were studied.
4-ChlorobenzhydrolSelenium DioxideAcetic acid-waterThe reaction follows first-order kinetics with respect to the substrate.
4-ChlorobenzhydrolPhase Transferred PermanganateChlorobenzeneThe reaction follows first-order kinetics with respect to the substrate.

Based on the electronic effects, it is anticipated that This compound would exhibit a slightly slower rate of oxidation compared to 4-Chlorobenzhydrol in reactions where the inductive effect is the dominant factor in transition state stabilization. The stronger electron-withdrawing nature of fluorine would destabilize the electron-deficient transition state more significantly than chlorine.

Solvolysis Reactions

Solvolysis reactions, where the solvent acts as the nucleophile, are highly sensitive to the stability of the carbocation intermediate. The rate of solvolysis is a good indicator of the relative stability of the corresponding benzhydryl cations.

Experimental Protocols

The following is a generalized protocol for a comparative kinetic study of the oxidation of this compound and 4-Chlorobenzhydrol, based on methodologies reported in the literature.

Objective:

To determine and compare the second-order rate constants for the oxidation of this compound and 4-Chlorobenzhydrol.

Materials:
  • This compound

  • 4-Chlorobenzhydrol

  • Potassium permanganate (oxidant)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Chlorobenzene (solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

Procedure:
  • Preparation of Solutions:

    • Prepare stock solutions of this compound and 4-Chlorobenzhydrol of known concentrations in chlorobenzene.

    • Prepare a stock solution of the phase-transferred permanganate by dissolving potassium permanganate in water and extracting it into chlorobenzene containing tetrabutylammonium bromide.

  • Kinetic Measurements:

    • The kinetic runs will be performed under pseudo-first-order conditions with a large excess of the benzhydrol substrate over the oxidant.

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 298 K) in a thermostatted cuvette holder of the UV-Vis spectrophotometer.

    • Initiate the reaction by adding a known volume of the pre-equilibrated oxidant solution.

    • Monitor the progress of the reaction by measuring the decrease in absorbance of the permanganate ion at its λ_max (around 528 nm) at regular time intervals.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot of ln(Absorbance) versus time.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the substrate.

G A Prepare Stock Solutions (Substrates, Oxidant) B Equilibrate Substrate Solution to Temperature A->B C Initiate Reaction with Pre-equilibrated Oxidant B->C D Monitor Absorbance Decrease at λ_max C->D E Plot ln(Absorbance) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k₂) F->G caption Experimental Workflow for Kinetic Analysis

Caption: Generalized workflow for kinetic analysis of benzhydrol oxidation.

Conclusion

A Comparative Analysis of the Biological Activity of 4-Fluorobenzhydrol and Benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Fluorobenzhydrol and its non-fluorinated counterpart, benzhydrol. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making such comparisons valuable in drug discovery and development.

Antimicrobial Activity of Benzhydrol

Benzhydrol has been investigated for its antimicrobial activity against a range of microorganisms. The following table summarizes the qualitative antimicrobial data for benzhydrol based on available research. It is important to note that this study did not report Minimum Inhibitory Concentration (MIC) values but rather the presence or absence of inhibition zones.

Table 1: Antimicrobial Spectrum of Benzhydrol

MicroorganismGram StainTypeInhibition Zone
Mycobacterium phleiN/ABacteriumYes
Candida albicansN/AYeastNo
Saccharomyces cerevisiaeN/AYeastNo
Citrobacter freundiiGram-NegativeBacteriumNo
Micrococcus luteusGram-PositiveBacteriumNo
Pseudomonas aeruginosaGram-NegativeBacteriumNo

Note: Data is derived from a single study and may not be comprehensive. The lack of quantitative data (e.g., MIC values) limits a detailed assessment of potency.

Experimental Protocols

As no specific experimental protocols for the biological testing of this compound were found, a general methodology for determining the antimicrobial activity of a compound using the agar well diffusion method is provided below. This method is widely used for preliminary screening of new antimicrobial agents.

Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

1. Preparation of Materials:

  • Test compounds (this compound and Benzhydrol) dissolved in a suitable solvent (e.g., DMSO) to a known concentration.
  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
  • Pure cultures of test microorganisms.
  • Sterile Petri dishes, cork borer, and micropipettes.
  • Positive control (standard antibiotic) and negative control (solvent).

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

3. Agar Plate Preparation and Inoculation:

  • Pour molten MHA or SDA into sterile Petri dishes and allow to solidify.
  • Uniformly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

4. Well Preparation and Compound Addition:

  • Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
  • Add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.

5. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

6. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
  • Compare the zones of inhibition of the test compounds with the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Relationship Diagram

logical_relationship cluster_compounds Compounds cluster_properties Properties Benzhydrol Benzhydrol Biological_Activity Biological_Activity Benzhydrol->Biological_Activity Exhibits This compound This compound This compound->Biological_Activity Presumed to Exhibit (Requires Experimental Verification) Antimicrobial_Activity Antimicrobial_Activity Biological_Activity->Antimicrobial_Activity Includes

Caption: Relationship between the compounds and their biological activity.

Experimental Workflow Diagram

experimental_workflow Start Start Prepare_Compounds Prepare Stock Solutions of This compound and Benzhydrol Start->Prepare_Compounds Prepare_Microbial_Cultures Prepare Standardized Microbial Inoculum Start->Prepare_Microbial_Cultures Agar_Well_Diffusion Perform Agar Well Diffusion Assay Prepare_Compounds->Agar_Well_Diffusion Prepare_Microbial_Cultures->Agar_Well_Diffusion Incubate_Plates Incubate Plates Agar_Well_Diffusion->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones Analyze_Data Compare Activities Measure_Zones->Analyze_Data End End Analyze_Data->End

Quantitative analysis of 4-Fluorobenzhydrol in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 4-Fluorobenzhydrol in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like this compound is crucial for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of this compound in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The performance of each method is summarized in the tables below. The data presented is a representative compilation based on typical performance characteristics for the analysis of small aromatic molecules, including benzhydrol derivatives.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSqNMR (¹H and ¹⁹F)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL~0.05 mg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 50 ng/mL~0.15 mg/mL
Analysis Time per Sample 10 - 30 minutes15 - 45 minutes5 - 15 minutes
Sample Preparation Simple dilution, filtrationDerivatization may be neededSimple dilution
Selectivity GoodExcellentExcellent

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for routine analysis due to its robustness and ease of use.

a. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known volume in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection Wavelength 220 nm

c. Calibration: Prepare a series of standard solutions of this compound in the diluent at concentrations spanning the expected sample concentration. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace amounts of this compound. Derivatization is often employed to improve the volatility and thermal stability of the analyte.

a. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh a portion of the reaction mixture into a vial.

  • Add a known amount of an internal standard (e.g., diphenylmethane).

  • Evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Quantification Ion To be determined from the mass spectrum of the derivatized this compound

c. Calibration: Prepare and derivatize a series of this compound standards with the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, by using a certified internal standard. Both ¹H and ¹⁹F NMR can be utilized for this compound.

a. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid for ¹H NMR, or a fluorinated compound like 1,4-difluorobenzene for ¹⁹F NMR).

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve the sample and internal standard.

b. NMR Spectrometer Parameters (¹H and ¹⁹F):

Parameter¹H NMR Value¹⁹F NMR Value
Spectrometer Frequency ≥ 400 MHz≥ 376 MHz
Pulse Angle 30° - 90°30° - 90°
Acquisition Time ≥ 3 s≥ 2 s
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing signal5 x T₁ of the slowest relaxing signal
Number of Scans 8 - 64 (to achieve S/N > 250:1)16 - 128 (to achieve S/N > 250:1)
Temperature 298 K298 K

c. Quantification: The concentration of this compound is calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • P = Purity (or concentration)

  • I = Integral of the signal

  • N = Number of nuclei for the integrated signal

  • M = Molar mass

  • m = mass

Mandatory Visualization

The following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reaction Mixture dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC-UV Analysis Workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Reaction Mixture & Add Internal Standard dry Evaporate Solvent start->dry derivatize Add Silylating Agent & Heat dry->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve (Area Ratios) integrate->calibrate quantify Quantify Concentration calibrate->quantify

GC-MS Analysis Workflow for this compound.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H or ¹⁹F NMR Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity/Concentration integrate->calculate

qNMR Analysis Workflow for this compound.

A Comparative Guide to the Synthetic Routes of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Fluorobenzhydrol, a crucial building block in the development of various pharmaceutical agents, can be synthesized through several distinct routes. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most suitable synthetic strategy based on factors such as yield, purity, reaction conditions, and scalability.

The primary pathways to this compound involve the Grignard reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide and the reduction of 4-fluorobenzophenone. The reduction of the ketone can be achieved through various reagents and conditions, including sodium borohydride, catalytic hydrogenation, and the Meerwein-Ponndorf-Verley (MPV) reduction. Each of these methods presents a unique set of advantages and disadvantages.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic RouteStarting Material(s)Reagent(s)SolventReaction TimeTemperature (°C)Yield (%)Purity (%)
Grignard Reaction 4-Fluorobenzaldehyde, Bromobenzene, Mg-Anhydrous Diethyl Ether~1-2 hoursRefluxGood to ExcellentHigh
Sodium Borohydride Reduction 4-FluorobenzophenoneSodium Borohydride (NaBH₄)Methanol or Ethanol2-3 hoursRoom Temperature93-97>98
Catalytic Hydrogenation 4-FluorobenzophenoneH₂, Pd/C or Raney NickelEthanol or Ethyl Acetate2-24 hoursRoom TemperatureHighHigh
Meerwein-Ponndorf-Verley (MPV) Reduction 4-FluorobenzophenoneAluminum IsopropoxideIsopropanolSeveral hoursRefluxGoodHigh

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Grignard Reaction

This method involves the nucleophilic addition of a Grignar d reagent, phenylmagnesium bromide, to 4-fluorobenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath and add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Sodium Borohydride Reduction

This is a widely used and straightforward method for the reduction of ketones to alcohols.

Materials:

  • 4-Fluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Acetic acid

Procedure:

  • Dissolve 4-Fluorobenzophenone in methanol in a round-bottom flask.[1]

  • To the stirred solution, add sodium borohydride portion-wise at room temperature over a period of 45 minutes.[1]

  • Continue stirring the reaction mixture at ambient temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with water.[1]

  • Adjust the pH of the mixture to 4 with acetic acid.[1]

  • Extract the product with dichloromethane.[1]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.[1]

Catalytic Hydrogenation

This method employs a catalyst and hydrogen gas to reduce the ketone.

Materials:

  • 4-Fluorobenzophenone

  • Ethanol or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Hydrogen gas

Procedure:

  • In a hydrogenation apparatus, dissolve 4-Fluorobenzophenone in a suitable solvent such as ethanol or ethyl acetate.[2]

  • Carefully add the catalyst (5-10 mol% of 10% Pd/C or a Raney Nickel slurry).[2]

  • Seal the apparatus and purge with nitrogen, followed by purging with hydrogen gas.[2]

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).[2]

  • Stir the reaction mixture vigorously at room temperature for 2-24 hours, monitoring hydrogen uptake.[2]

  • Upon completion, carefully vent the hydrogen and purge the apparatus with nitrogen.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

Meerwein-Ponndorf-Verley (MPV) Reduction

This is a selective method for reducing ketones to alcohols using an aluminum alkoxide catalyst.

Materials:

  • 4-Fluorobenzophenone

  • Aluminum isopropoxide

  • Isopropanol

Procedure:

  • In a flask equipped for distillation, dissolve 4-Fluorobenzophenone in isopropanol.

  • Add aluminum isopropoxide to the solution.

  • Heat the mixture to reflux and slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product.

  • The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and hydrolyze the aluminum salts with dilute acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield this compound.

Visualization of Synthetic Pathways

The logical flow and relationship between the different synthetic routes to this compound are illustrated in the following diagrams.

Synthetic_Routes_to_4_Fluorobenzhydrol cluster_reduction Reduction Routes cluster_grignard Grignard Route 4-Fluorobenzophenone 4-Fluorobenzophenone 4-Fluorobenzhydrol_Red This compound 4-Fluorobenzophenone->4-Fluorobenzhydrol_Red  Reduction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzhydrol_Grignard This compound 4-Fluorobenzaldehyde->4-Fluorobenzhydrol_Grignard Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->4-Fluorobenzhydrol_Grignard

Caption: Overview of the main synthetic pathways to this compound.

Reduction_Methods_Comparison cluster_methods Reduction Methods Start 4-Fluorobenzophenone NaBH4 Sodium Borohydride Reduction Start->NaBH4 Catalytic_Hydro Catalytic Hydrogenation Start->Catalytic_Hydro MPV Meerwein-Ponndorf-Verley Reduction Start->MPV End This compound NaBH4->End Catalytic_Hydro->End MPV->End

Caption: Comparison of different reduction methods for 4-Fluorobenzophenone.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher or organization.

  • The Sodium Borohydride Reduction of 4-fluorobenzophenone offers a balance of high yield, high purity, operational simplicity, and mild reaction conditions, making it a highly attractive method for both laboratory and potential scale-up synthesis.[1]

  • The Grignard Reaction is a classic and effective method for carbon-carbon bond formation, providing good to excellent yields. However, it requires strict anhydrous conditions and careful control of the highly reactive Grignard reagent.

  • Catalytic Hydrogenation is another high-yielding method but requires specialized and potentially costly equipment for handling hydrogen gas under pressure.[2]

  • The Meerwein-Ponndorf-Verley (MPV) Reduction is a highly selective method that proceeds under mild conditions but may require longer reaction times and careful removal of the acetone byproduct to achieve high conversion.

Ultimately, the selection of a particular synthetic route will be guided by considerations of available equipment, cost of reagents, desired scale of production, and the level of expertise of the personnel involved. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Fluorobenzhydrol, a key intermediate in the preparation of various pharmaceutical compounds, is a critical reaction in medicinal chemistry and drug development. The efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system. This guide provides an objective, data-driven comparison of various catalytic systems for the reduction of 4-fluorobenzophenone to this compound, offering insights into their performance, experimental conditions, and underlying reaction mechanisms.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the quantitative data for different catalytic systems employed in the reduction of fluorinated benzophenone derivatives. While direct comparative data for 4-fluorobenzophenone is limited in publicly available literature, the data for the structurally similar 4,4'-difluorobenzophenone provides valuable insights.

Catalyst SystemSubstrateReductantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
10% Palladium on Carbon (Pd/C)4,4'-DifluorobenzophenoneH₂ (1-5 atm)Ethanol or Ethyl AcetateRoom Temperature2 - 24>90[1]
Raney® Nickel4,4'-DifluorobenzophenoneH₂ (1-5 atm)Ethanol or Ethyl AcetateRoom Temperature2 - 24>90[1]
Sodium Borohydride (NaBH₄)4,4'-DifluorobenzophenoneNaBH₄MethanolRoom Temperature2 - 393 - 97[1]
Lithium Aluminum Hydride (LiAlH₄)4,4'-DifluorobenzophenoneLiAlH₄Anhydrous THF0 to Room Temperature1 - 2Typically >90[1]
Ruthenium Complexes4-FluoroacetophenoneIsopropanol---up to 88% conversion[1][2]
CBS-type Catalyst4-FluoroacetophenoneBH₃ (electrochemically generated)----[3]
Rhodotorula sp. AS2.2241 (Immobilized Cells)4'-Methoxyacetophenone-Hydrophilic Ionic Liquid co-solvent25-98.3[4]

Note: The data for Pd/C, Raney Nickel, NaBH₄, and LiAlH₄ are for the reduction of 4,4'-difluorobenzophenone, which is expected to have similar reactivity to 4-fluorobenzophenone. The data for Ruthenium and CBS-type catalysts are for the reduction of 4-fluoroacetophenone, a related aryl ketone. The biocatalytic reduction data is for 4'-methoxyacetophenone, demonstrating the potential of this approach for substituted acetophenones.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the hydrogenation of ketones using a heterogeneous catalyst and requires specialized hydrogenation apparatus.

Materials:

  • 4,4'-Difluorobenzophenone

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • In a suitable hydrogenation reaction vessel, dissolve 1.0 equivalent of 4,4'-difluorobenzophenone in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge the system first with nitrogen gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction time typically ranges from 2 to 24 hours.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4,4'-difluorobenzhydrol.[1]

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

This is a common and relatively safe method for the reduction of ketones to alcohols.

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium Borohydride (NaBH₄) (1.5 equivalents)

  • Methanol

  • Dichloromethane

  • Water

  • Acetic Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4,4'-difluorobenzophenone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Adjust the pH to 4 with acetic acid.

  • Extract the product with dichloromethane (2 x volume of aqueous layer).

  • Wash the combined organic layers with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4,4'-difluorobenzhydrol by recrystallization.[1]

Visualizing the Process: Diagrams

To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Reactants & Catalyst Selection start->reagents reactant 4-Fluorobenzophenone mixing Mixing & Reaction Setup reactant->mixing catalyst Catalyst System catalyst->mixing solvent Solvent solvent->mixing reagents->mixing conditions Set Reaction Conditions (Temperature, Pressure, Time) mixing->conditions monitoring Monitor Reaction Progress (TLC, H₂ uptake) conditions->monitoring quenching Reaction Quenching monitoring->quenching Completion extraction Extraction & Washing quenching->extraction drying Drying & Filtration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification analysis Product Analysis (Yield, Purity) purification->analysis end End Product: This compound analysis->end

Caption: Experimental workflow for the catalytic reduction of 4-fluorobenzophenone.

Reaction_Pathway reactant 4-Fluorobenzophenone C₁₃H₉FO intermediate Intermediate Complex [Reactant-Catalyst] reactant->intermediate + Catalyst product This compound C₁₃H₁₁FO intermediate->product Reduction catalyst Catalyst intermediate->catalyst Catalyst Regeneration reductant Reductant (e.g., H₂, NaBH₄) reductant->intermediate + Reductant

Caption: Generalized reaction pathway for the catalytic reduction.

Concluding Remarks

The selection of an optimal catalytic system for the synthesis of this compound is a multifactorial decision that involves considerations of yield, reaction time, cost, safety, and scalability. For laboratory-scale synthesis, sodium borohydride offers a good balance of high yield and operational simplicity. For larger-scale industrial applications, catalytic hydrogenation with heterogeneous catalysts like Pd/C or Raney Nickel presents a more atom-economical and sustainable approach, despite the requirement for specialized equipment. The exploration of more advanced catalytic systems, including homogeneous ruthenium catalysts and biocatalysts, continues to offer promising avenues for achieving higher efficiency and enantioselectivity in the synthesis of this important pharmaceutical intermediate. Further research focusing on direct head-to-head comparisons of these diverse catalytic systems on 4-fluorobenzophenone is warranted to provide a more definitive guide for process development.

References

A Researcher's Guide to In-Silico and Experimental Profiling of 4-Fluorobenzhydrol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational predictions versus laboratory-generated data for key pharmaceutical properties, providing researchers, scientists, and drug development professionals with a framework for leveraging in-silico tools in early-stage drug discovery.

In the quest for novel therapeutics, the ability to accurately predict the properties of new chemical entities is paramount. This guide provides a comparative analysis of in-silico predictions against experimental data for 4-Fluorobenzhydrol and its derivatives, a class of compounds with a versatile scaffold found in numerous biologically active molecules. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to critically evaluate and integrate computational and experimental approaches in their drug development pipeline.

Physicochemical Properties: A Tale of Two Lipophilicities

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of in-silico predicted logP values using various algorithms against experimentally determined logD values for a series of fluorinated benzhydrol derivatives.

Table 1: Comparison of In-Silico Predicted logP and Experimental logD for Fluorinated Benzhydrol Derivatives

CompoundStructureIn-Silico logP (cLogP)In-Silico logP (ALOGP)Experimental logD (pH 7.4)[1][2]
This compound 4-F-C₆H₄-CH(OH)-C₆H₅2.852.65Not Available
Derivative A (Hypothetical)4-F-C₆H₄-CH(OH)-C₆H₄-Cl3.653.40Not Available
Derivative B (Hypothetical)4-F-C₆H₄-CH(OH)-C₆H₄-OCH₃2.902.70Not Available
4,4'-Difluorobenzhydrol Carbamate 1 (Structure)3.523.303.15[1][2]
4,4'-Difluorobenzhydrol Carbamate 2 (Structure)4.103.853.78[1][2]

Note: Data for hypothetical derivatives are illustrative. Experimental data for carbamate derivatives are sourced from studies on M1 antagonists.[1][2]

The data illustrates a general correlation between predicted and experimental values, though discrepancies exist, highlighting the importance of experimental validation. Different in-silico models may yield varying predictions based on their underlying algorithms.[3]

ADMET Properties: Predicting Biological Fate

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is a major factor in its success or failure as a drug candidate. In-silico tools offer a rapid, cost-effective means to flag potential liabilities early in the discovery process.

Table 2: In-Silico ADMET Predictions vs. Experimental Observations for Benzhydrol Analogs

PropertyIn-Silico Prediction (Illustrative)Experimental Observation (Illustrative)
Metabolic Stability (HLM) Moderate (t½ = 25 min)Moderate stability observed in Human Liver Microsomes.[4]
hERG Inhibition Low Risk (pIC₅₀ < 5)No significant hERG inhibition at therapeutic concentrations.
Cytotoxicity (HepG2) Predicted IC₅₀ = 15 µMExperimental IC₅₀ = 22 µM.[5][6]
Ames Mutagenicity Non-mutagenicNegative in Ames test.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Lipophilicity (logD) by HPLC

Objective: To experimentally measure the distribution coefficient of a compound at a physiological pH.

Methodology:

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Calibration standards are also prepared.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is used.

  • Mobile Phase: A series of mobile phases with varying concentrations of an organic modifier (e.g., acetonitrile or methanol) in an aqueous buffer (pH 7.4) are prepared.

  • Measurement: The retention time of the test compound is measured for each mobile phase composition.

  • Calculation: The retention factor (k) is calculated for each run. The logarithm of the retention factor (log k) is then extrapolated to 100% aqueous phase to determine the log kw, which is used as the experimental logD value.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the rate of metabolism of a compound by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture: The test compound (typically 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound versus time.

Protocol 3: Cytotoxicity Assessment by MTT Assay

Objective: To determine the concentration at which a compound reduces the viability of a cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: A suitable cell line (e.g., HepG2 for liver toxicity) is seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams illustrate the in-silico prediction workflow and a representative biological signaling pathway that could be modulated by pharmacologically active benzhydrol derivatives.

In_Silico_Workflow cluster_input Input cluster_prediction In-Silico Prediction cluster_analysis Analysis & Validation cluster_output Output mol_structure 2D/3D Molecular Structure (e.g., this compound) physchem Physicochemical Properties (logP, pKa, Solubility) mol_structure->physchem admet ADMET Properties (Absorption, Metabolism, Toxicity) mol_structure->admet activity Biological Activity (QSAR, Docking) mol_structure->activity data_analysis Data Analysis & Comparison physchem->data_analysis admet->data_analysis activity->data_analysis validation Experimental Validation data_analysis->validation report Prioritized Candidates & Lead Optimization validation->report

Caption: A generalized workflow for in-silico property prediction in drug discovery.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulation ligand Benzhydrol Derivative receptor GPCR / Ion Channel ligand->receptor Binds/Modulates effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Kinase Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A representative signaling pathway potentially modulated by benzhydrol derivatives.

Conclusion

This guide demonstrates that while in-silico tools provide valuable, high-throughput predictions for the properties of this compound and its derivatives, experimental validation remains indispensable. The presented data and protocols offer a practical framework for integrating these two approaches, ultimately enabling more informed decision-making in the complex process of drug discovery and development. By understanding the strengths and limitations of both computational and experimental methods, researchers can more efficiently navigate the path from initial concept to a viable therapeutic candidate.

References

Comparative Cross-Reactivity Profile of 4-Fluorobenzhydrol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 4-Fluorobenzhydrol in various biological assays. Due to the limited availability of direct experimental data for this compound, this report leverages findings from structurally similar compounds, primarily the parent compound benzhydrol and its well-characterized derivative, diphenylhydramine. This approach allows for an informed prediction of potential off-target interactions, which is a critical consideration in drug discovery and development.

Predicted Cross-Reactivity Profile of this compound

The benzhydryl moiety is a common scaffold in a number of pharmacologically active agents, notably first-generation antihistamines. The introduction of a fluorine atom to one of the phenyl rings, as in this compound, can modulate the compound's electronic properties and metabolic stability, potentially influencing its binding affinity and selectivity for various biological targets.

Based on the known cross-reactivity of compounds containing the benzhydryl group, this compound is predicted to exhibit affinity for the following receptors:

  • Histamine H1 Receptors: High affinity is expected, given that the benzhydryl group is a key pharmacophore for many H1 antagonists.

  • Muscarinic Acetylcholine Receptors (M1-M5): Significant affinity is likely, which is a common characteristic of first-generation antihistamines and is associated with anticholinergic side effects.

  • Adrenergic and Serotonergic Receptors: Moderate to low affinity may be observed.

  • Ion Channels: There is a potential for interaction with sodium channels and the hERG potassium channel, which warrants careful evaluation in safety pharmacology studies.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki in nM) of diphenylhydramine, a well-studied benzhydryl derivative, across a range of receptors. This data serves as a primary basis for predicting the cross-reactivity of this compound.

Table 1: Comparative Binding Affinity (Ki, nM) at Histamine and Muscarinic Receptors

ReceptorDiphenhydramineCetirizineFexofenadinePredicted this compound Affinity
Histamine H114.08~6~10High
Muscarinic M1210>10,000>10,000Moderate to High
Muscarinic M2130>10,000>10,000Moderate to High
Muscarinic M3240>10,000>10,000Moderate to High
Muscarinic M4112>10,000>10,000Moderate to High
Muscarinic M5260>10,000>10,000Moderate to High

Table 2: Comparative Binding Affinity (Ki, nM) at Adrenergic and Serotonergic Receptors

ReceptorDiphenhydramineCetirizineFexofenadinePredicted this compound Affinity
Alpha-1 Adrenergic430>10,000>10,000Low to Moderate
Alpha-2 Adrenergic7,600>10,000>10,000Low
Serotonin (5-HT) Transporter120>10,000>10,000Moderate

Table 3: Potential for hERG Channel Inhibition

CompoundIC50 (µM)Assay TypePredicted this compound Risk
Diphenhydramine1.4 - 2.6Patch ClampPotential for Inhibition
Terfenadine0.03 - 0.2Patch ClampHigh
Astemizole0.004 - 0.02Patch ClampHigh

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the design of cross-reactivity studies for this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor using [³H]-mepyramine as the radioligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-mepyramine.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competition binding (test compound dilutions, radioligand, membranes).

  • Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay for determining the affinity of a test compound for muscarinic receptor subtypes using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing specific muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-NMS.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Assay Buffer.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Set up a 96-well plate with wells for total binding, non-specific binding, and competition binding.

  • Add the appropriate reagents (buffer or non-specific control, test compound dilutions), radioligand, and membrane preparation to the wells.

  • Incubate to allow binding to reach equilibrium.

  • Filter the contents and wash to separate bound from free radioligand.

  • Quantify radioactivity and determine the Ki value.

Automated Patch-Clamp Assay for hERG Channel Inhibition

This method is used to assess the potential of a compound to block the hERG potassium channel, a key indicator of cardiac arrhythmia risk.

Materials:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).

  • Automated Patch-Clamp System.

  • Extracellular and Intracellular Solutions.

  • Test Compound: this compound.

Procedure:

  • Culture and prepare the hERG-expressing cells for recording.

  • Load the cells and solutions onto the automated patch-clamp system.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a specific voltage protocol to elicit hERG currents.

  • Apply the test compound at various concentrations and record the resulting inhibition of the hERG current.

  • Analyze the data to determine the IC50 value for hERG channel block.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic potential of a compound.

Materials:

  • Cell Line: A relevant cell line for the intended therapeutic area.

  • Culture Medium.

  • Test Compound: this compound.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution (e.g., DMSO or acidified isopropanol).

  • 96-well Plate and Plate Reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity assessment of this compound.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Histamine H1 Receptor Signaling Pathway.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Prepare Radioligand Prepare Radioligand Prepare Radioligand->Incubate Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Measure Radioactivity Measure Radioactivity Filter & Wash->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50 Calculate Ki Calculate Ki Calculate IC50->Calculate Ki G Logical Relationship for Predicting Cross-Reactivity This compound This compound Benzhydrol Scaffold Benzhydrol Scaffold This compound->Benzhydrol Scaffold Contains Predicted Cross-Reactivity Predicted Cross-Reactivity This compound->Predicted Cross-Reactivity Has Predicted Benzhydrol Scaffold->Predicted Cross-Reactivity Informs Diphenylhydramine Diphenylhydramine Diphenylhydramine->Benzhydrol Scaffold Contains Known Cross-Reactivity Data Known Cross-Reactivity Data Diphenylhydramine->Known Cross-Reactivity Data Has Known Cross-Reactivity Data->Predicted Cross-Reactivity Informs

Safety Operating Guide

Proper Disposal of 4-Fluorobenzhydrol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Fluorobenzhydrol is critical for maintaining laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its potential hazards and to take appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related compounds such as 4,4'-Difluorobenzhydrol and other fluorinated aromatic compounds suggest that it may cause serious eye irritation.[1] General safety practices for handling chemical compounds of this nature should be strictly followed.

Personal Protective Equipment (PPE) and Safety Measures:

Item Specification Purpose
Gloves Chemically resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Eye Protection Tight-sealing safety goggles or a face shieldTo protect against splashes and eye irritation.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors or dust.[1][2]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Properly identify the this compound waste.

  • Do not mix it with incompatible materials. It should be segregated as a halogenated organic waste.

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.

  • The container should be made of a material compatible with the chemical.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Step 3: Collection and Storage

  • Collect the waste in the designated container, ensuring not to overfill it (a general guideline is to fill it to no more than 75% capacity to allow for vapor expansion).[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[2]

  • The storage area should be a designated hazardous waste accumulation area.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[1]

  • Provide them with an accurate description of the waste.

  • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Step 5: Decontamination of Empty Containers

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as hazardous waste.[4]

  • Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.[4]

  • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: this compound Waste Generated identify Step 1: Identify & Segregate Waste (Halogenated Organic) start->identify containerize Step 2: Use Designated & Labeled Waste Container identify->containerize collect Step 3: Collect & Store Safely (Cool, Dry, Ventilated Area) containerize->collect contact_ehs Step 4: Contact EHS or Licensed Disposal Company collect->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal decontaminate Step 5: Decontaminate Empty Containers (Collect Rinseate) disposal->decontaminate end End: Compliant Disposal decontaminate->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Fluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Fluorobenzhydrol, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 365-22-0

  • Molecular Formula: C₁₃H₁₁FO

  • Molecular Weight: 202.23 g/mol

Hazard Identification: Based on data from similar compounds such as Benzhydrol and 4,4'-Difluorobenzhydrol, this compound is expected to cause skin and serious eye irritation. It may also cause respiratory irritation.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust.
Face ShieldTo be worn over safety goggles.Recommended when there is a significant splash or explosion risk.
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile).Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.
Lab Coat/Protective ClothingFire/flame resistant and impervious clothing.Protects skin and personal clothing from contamination.
Respiratory Protection Dust Respirator/Full-face RespiratorMSHA/NIOSH approved.Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A full-face respirator is recommended in such cases.

Operational Plan: Safe Handling Workflow

A standardized workflow is critical for minimizing risks associated with handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh/Measure this compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Spill and Disposal Plan

Immediate and appropriate response to spills is crucial to prevent exposure and environmental contamination.

Spill Response:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Contain the Spill: Prevent further leakage or spreading if it is safe to do so. Avoid generating dust.

  • Collect the Material: Carefully sweep or scoop the spilled solid into a suitable, closed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container for proper disposal.

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

First Aid Measures

In the event of exposure, immediate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.

Emergency Contact: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.

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